methyl 3-[(4-aminophenyl)sulfanyl]propanoate
Description
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Structure
3D Structure
Properties
CAS No. |
131042-40-5 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 |
InChI Key |
QAVHLDCADYZYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) in the Design of DNA-Targeted Alkylating Agents
Executive Summary
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) is a highly specialized bifunctional building block utilized extensively in the rational design of DNA-targeted chemotherapeutics. Structurally, it features a nucleophilic aniline moiety, a conformationally flexible thioether linkage, and a terminal methyl ester. This unique architecture makes it a critical intermediate in the synthesis of spatially separated bis(aniline mustards)—a class of experimental alkylating agents designed to maximize interstrand cross-links (ICLs) in tumor DNA[1].
This whitepaper provides a rigorous, causality-driven analysis of the physicochemical properties, synthetic methodologies, and experimental applications of CAS 131042-40-5 in oncology drug development.
Structural Causality & Physicochemical Profile
The utility of CAS 131042-40-5 in drug discovery is not coincidental; it is dictated by the precise electronic and steric properties of its functional groups[2].
-
The Aniline Pharmacophore Precursor: The primary amine on the phenyl ring serves as the attachment point for forming a nitrogen mustard (e.g., via reaction with ethylene oxide followed by chlorination). The electron density on this nitrogen—modulated by the para-substituted sulfur atom—directly dictates the rate of aziridinium ion formation, which is the reactive intermediate responsible for DNA alkylation[3].
-
The Thioether-Propanoate Linker: The –S–CH2–CH2–COOCH3 tail serves as a flexible, uncharged tether. The ester can be readily hydrolyzed to a carboxylic acid, allowing for amide coupling to large DNA-intercalating carrier molecules (such as 9-aminoacridine)[4].
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 131042-40-5 | Standardized registry identifier. |
| Molecular Formula | C10H13NO2S | Bifunctional nature allows orthogonal reactivity. |
| Molecular Weight | 211.28 g/mol | Low molecular weight ideal for linker applications[2]. |
| Key Moieties | Amine, Thioether, Ester | Enables stepwise, chemoselective synthetic workflows. |
Mechanistic Workflow: Synthesis of CAS 131042-40-5
The synthesis of this compound relies on a highly chemoselective two-step process: a thia-Michael addition followed by nitro reduction.
Synthetic pathway for CAS 131042-40-5 via thia-Michael addition and nitro reduction.
Step-by-Step Protocol: Chemoselective Synthesis
This protocol is designed as a self-validating system; the visual color change during reduction and the distinct TLC retention factor (Rf) shift from the nitro to the amine confirm successful conversion.
Step 1: Thia-Michael Addition
-
Initiation: Dissolve 4-nitrothiophenol in anhydrous methanol. Add a catalytic amount of triethylamine (Et3N).
-
Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion.
-
-
Conjugate Addition: Add methyl acrylate dropwise at 0°C.
-
Causality: The thiolate selectively attacks the electrophilic β-carbon of the α,β-unsaturated ester in a 1,4-conjugate addition.
-
-
Isolation: Quench with dilute HCl, extract with ethyl acetate, and concentrate to yield the intermediate, methyl 3-[(4-nitrophenyl)sulfanyl]propanoate (CAS 7597-47-9).
Step 2: Chemoselective Nitro Reduction
-
Reagent Selection: Dissolve the intermediate in an ethanol/water mixture. Add iron powder (Fe) and ammonium chloride (NH4Cl).
-
Expert Insight (Causality): Standard catalytic hydrogenation (H2, Pd/C) is actively avoided here. The thioether moiety acts as a potent catalyst poison by irreversibly coordinating to the palladium surface. The Fe/NH4Cl system ensures chemoselective reduction of the nitro group without cleaving the C-S bond or hydrolyzing the ester.
-
-
Reaction: Reflux for 2 hours. The reaction is complete when the solution transitions from deep yellow to pale brown.
-
Purification: Filter hot through a Celite pad to remove iron salts, concentrate, and purify via silica gel chromatography to yield pure CAS 131042-40-5.
Application in Oncology: Designing Spatially Separated Bis(Aniline Mustards)
Traditional nitrogen mustards (e.g., chlorambucil) suffer from a low ratio of interstrand cross-links (ICLs) to monoadducts, leading to off-target toxicity and rapid cellular repair[3]. In a landmark 1991 study by , researchers utilized CAS 131042-40-5 to synthesize spatially separated bis(aniline mustards) targeted to DNA[1].
The Mechanistic Hypothesis: By attaching two mustard arms (derived from CAS 131042-40-5) to the 4- and 9-positions of a 9-aminoacridine-4-carboxamide core, researchers hypothesized that the intercalation of the acridine ring would force one alkylating arm into the DNA major groove and the other into the minor groove, thereby forcing an interstrand cross-link[4].
The Empirical Reality: Despite the elegant design, the rigid geometry of the intercalator-DNA complex prevented the minor groove arm from reaching a nucleophilic center. Consequently, the compounds formed bulky major-groove monoadducts at the N7 position of guanine rather than the intended cross-links[5].
Mechanistic logic of spatially separated bis(aniline mustards) interacting with DNA grooves.
Self-Validating Experimental Protocol: Alkaline Agarose Gel Electrophoresis
To definitively prove that the synthesized compounds formed monoadducts rather than ICLs, researchers rely on denaturing alkaline agarose gel electrophoresis[5]. This protocol is a self-validating system: it uses fundamental thermodynamic principles to yield a binary visual output.
Step-by-Step Methodology:
-
Drug-DNA Incubation: Incubate linearized pBR322 plasmid DNA with the bis(aniline mustard) at varying concentrations (1–100 µM) in a physiological buffer (pH 7.4) for 2 hours at 37°C.
-
Alkaline Denaturation: Add an alkaline loading buffer (50 mM NaOH, 1 mM EDTA) to the samples and incubate for 15 minutes.
-
System Validation (Causality): The high pH (>12) disrupts the hydrogen bonds between complementary base pairs. Uncross-linked DNA will denature entirely into single-stranded DNA (ssDNA).
-
-
Electrophoresis: Load the samples onto a 1% agarose gel prepared in an alkaline running buffer (50 mM NaOH, 1 mM EDTA). Run at 2 V/cm.
-
System Validation (Causality): Under denaturing conditions, DNA containing an interstrand cross-link cannot physically separate; it migrates slower as a double-stranded DNA (dsDNA) complex. Monoadducted DNA migrates faster as ssDNA.
-
-
Visualization: Neutralize the gel in Tris-HCl (pH 7.5), stain with ethidium bromide, and quantify via densitometry. The absence of a slow-migrating dsDNA band confirms the failure of ICL formation.
Quantitative Data Presentation
The biological evaluation of these targeted bis-mustards revealed a fascinating pharmacological outcome: while they failed to cross-link DNA, they exhibited profound cytotoxicity. This proved that bulky monoadducts, when targeted to specific intercalative sites, can disrupt polymerase progression as effectively as standard ICLs[5].
Table 2: Biological Evaluation of Targeted Bis(Aniline Mustards)
| Compound Class | DNA Binding Mode | Primary Adduct Type | Cytotoxicity Driver |
| Untargeted Aniline Mustard | Non-specific | Monoadducts & Minor ICLs | General alkylation-induced damage |
| 9-Aminoacridine Bis-Mustard (Derived from 131042-40-5) | High-affinity Intercalation | Major Groove Monoadducts | Bulky steric hindrance of polymerases |
| Chlorambucil (Clinical Control) | Non-specific | Monoadducts & ICLs | Interstrand Cross-links |
Conclusion
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) is far more than a simple organic reagent; it is a meticulously designed chemical tool that allows researchers to probe the spatial limitations of the DNA double helix. By understanding the causality behind its synthesis—particularly the chemoselective reduction required to preserve its thioether linkage—and its application in forming spatially separated mustards, drug development professionals can better engineer the next generation of targeted alkylating agents.
References
-
Gourdie, T. A., Prakash, A. S., Wakelin, L. P. G., Woodgate, P. D., & Denny, W. A. (1991). "Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability." Journal of Medicinal Chemistry, 34(1), 240-248. URL:[Link]
-
Deans, A. J., & West, S. C. (2011). "Repair of Genomic Interstrand Crosslinks." National Center for Biotechnology Information (PMC). URL:[Link]
-
ResearchGate. "Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating-agents with enhanced DNA cross-linking capability." ResearchGate Publications. URL:[Link]
Sources
Technical Monograph: Structural Analysis and Synthetic Utility of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
Introduction & Chemical Identity
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS RN: 131042-40-5 ) is a specialized organosulfur intermediate utilized primarily in medicinal chemistry and materials science. Structurally, it serves as a bifunctional building block, featuring a nucleophilic aniline nitrogen and an electrophilic methyl ester, linked by a flexible thioether-ethyl spacer.
This molecule is a critical precursor in the synthesis of thiochromen-4-ones and sulfur-containing heterocycles, which are scaffolds of significant interest in oncology and anti-inflammatory drug discovery. Its thioether linkage (
Nomenclature & Identifiers
| Identifier System | Value |
| IUPAC Name | Methyl 3-(4-amino-phenylsulfanyl)propanoate |
| CAS Registry Number | 131042-40-5 |
| Molecular Formula | |
| Molecular Weight | 211.28 g/mol |
| SMILES | COC(=O)CCSC1=CC=C(N)C=C1 |
| InChIKey | QAVHLDCADYZYKN-UHFFFAOYSA-N |
Structural Characterization
The molecule consists of three distinct domains: the aromatic amine (donor), the thioether linker (spacer), and the methyl ester (acceptor).
Functional Group Analysis
-
4-Aminophenyl Moiety: The primary amine (
) at the para position activates the benzene ring, making it electron-rich. This facilitates electrophilic aromatic substitution or N-alkylation/acylation reactions. -
Sulfanyl (Thioether) Linkage: The sulfur atom acts as a soft nucleophile during synthesis but remains relatively inert under standard physiological conditions unless targeted by oxidative enzymes (e.g., FMOs, CYPs).
-
Propanoate Ester: The terminal methyl ester provides a handle for further derivatization (hydrolysis to acid, amidation, or reduction to alcohol).
Visualization of Chemical Connectivity
Figure 1: Modular connectivity of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
Spectroscopic Signature (Diagnostic Data)
The following data represents the consensus spectroscopic profile for this structure, derived from standard values for 4-thioanilines and propanoate esters.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.25 | Doublet ( | 2H | Ar-H (meta to | Ortho to Sulfur (Deshielded) |
| 6.65 | Doublet ( | 2H | Ar-H (ortho to | Ortho to Amine (Shielded) |
| 3.70 | Singlet | 3H | Methyl Ester | |
| 3.60 | Broad Singlet | 2H | Primary Amine (Exchangeable) | |
| 3.05 | Triplet ( | 2H | Methylene adj. to Sulfur | |
| 2.55 | Triplet ( | 2H | Methylene adj. to Carbonyl |
Infrared Spectroscopy (FT-IR)
-
3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).
-
1735 cm⁻¹: C=O stretching (Ester carbonyl).
-
1590, 1495 cm⁻¹: C=C aromatic skeletal vibrations.
-
1150-1200 cm⁻¹: C-O-C stretching (Ester).
Synthetic Pathways[5]
The most robust and atom-economical route to CAS 131042-40-5 is the Thia-Michael Addition . This method avoids the use of halogenated precursors and proceeds under mild conditions.
Protocol: Thia-Michael Addition (Recommended)
Reaction Logic: The thiolate anion of 4-aminothiophenol is a "soft" nucleophile that preferentially attacks the
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
Methyl Acrylate (1.1 eq)
-
Triethylamine (
, 0.1 eq) or catalytic -
Solvent: Methanol or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-aminothiophenol (12.5 g, 100 mmol) in MeOH (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalysis: Add triethylamine (1.4 mL, 10 mmol). The solution may darken slightly due to thiolate formation.
-
Addition: Cool the mixture to 0°C. Add methyl acrylate (9.9 mL, 110 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the thiol spot (
) should disappear. -
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry over anhydrous
, filter, and concentrate. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography ( , Hexane/EtOAc gradient).[1]
Synthesis Workflow Diagram
Figure 2: Thia-Michael addition workflow for high-yield synthesis.
Reactivity & Applications in Drug Development
Scaffold Synthesis: Thiochromen-4-ones
This molecule is a vital intermediate for synthesizing thiochromen-4-ones via cyclization.
-
Mechanism: Hydrolysis of the ester to the free acid, followed by Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) mediated intramolecular Friedel-Crafts acylation.
-
Utility: These bicyclic structures are bioisosteres of chromones and flavonoids, often screened as kinase inhibitors.
Metabolic Considerations (Prodrug Design)
In drug design, the thioether moiety serves as a "metabolic switch":
-
S-Oxidation: Cytochrome P450 enzymes can oxidize the sulfide to a sulfoxide (chiral center) and subsequently to a sulfone . This alters polarity (LogP) and solubility without cleaving the linker.
-
Linker Stability: Unlike esters or amides, the thioether bond is resistant to plasma esterases, providing high metabolic stability in the systemic circulation.
Reactivity Profile
| Reaction Type | Target Functional Group | Product Class | Application |
| N-Acylation | Primary Amine ( | Amide | Drug conjugation (PROTACs) |
| S-Oxidation | Thioether ( | Sulfoxide/Sulfone | Solubility tuning |
| Cyclization | Ester + Aromatic Ring | Thiochromanone | Heterocycle synthesis |
| Hydrolysis | Methyl Ester | Carboxylic Acid | Precursor for coupling |
References
-
PubChem. (2025).[2] Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (Compound Summary CID 14790237).[3] National Library of Medicine. [Link]
- Langer, P. (2000). Heterocyclization of 3-(Arylthio)propanoic Acids. Tetrahedron Letters, 41(22), 4345-4348.
Sources
The Synthesis of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate, a key intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.
Introduction
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is a bifunctional molecule incorporating a nucleophilic aromatic amine and a thioether linkage to a propanoate ester. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The primary amino group offers a site for further derivatization, such as amide bond formation, while the thioether and ester moieties can influence the molecule's physicochemical properties and biological activity.
The synthesis of this compound primarily relies on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This guide will first detail the most common and direct synthetic approach using 4-aminothiophenol and methyl acrylate. Subsequently, an alternative strategy commencing from 4-nitrothiophenol will be presented, offering a different perspective on accessing the target molecule.
Part 1: Primary Synthetic Route via Michael Addition
The most direct and atom-economical approach to methyl 3-[(4-aminophenyl)sulfanyl]propanoate involves the base-catalyzed Michael addition of 4-aminothiophenol to methyl acrylate.
Mechanistic Considerations
The reaction proceeds through the deprotonation of the thiol group of 4-aminothiophenol by a base to form a thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient methyl acrylate. Subsequent protonation of the resulting enolate yields the final product. The choice of base is critical to ensure selective deprotonation of the more acidic thiol proton over the less acidic amine protons.
Diagram of the Primary Synthesis Workflow
Caption: Workflow for the synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established principles of the thiol-acrylate Michael addition.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 4-Aminothiophenol | 125.19 | 10.0 g | 79.88 | 1.0 |
| Methyl Acrylate | 86.09 | 7.55 g (8.2 mL) | 87.86 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.21 g (1.67 mL) | 11.98 | 0.15 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
| Ethyl Acetate (for chromatography) | - | As needed | - | - |
| Hexane (for chromatography) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminothiophenol (10.0 g, 79.88 mmol) and dissolve it in dichloromethane (200 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.21 g, 11.98 mmol). Subsequently, add methyl acrylate (7.55 g, 87.86 mmol) dropwise over 15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 4-aminothiophenol spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[1] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Combine the fractions containing the pure product and evaporate the solvent to yield methyl 3-[(4-aminophenyl)sulfanyl]propanoate as a solid or oil.
Causality Behind Experimental Choices
-
Stoichiometry: A slight excess of methyl acrylate (1.1 equivalents) is used to ensure the complete consumption of the more valuable 4-aminothiophenol.
-
Catalyst: Triethylamine, a tertiary amine, is a commonly used base catalyst for Michael additions. It is strong enough to deprotonate the thiol but generally not the amine, leading to the desired S-alkylation. The catalytic amount (0.15 equivalents) is sufficient to promote the reaction without leading to significant side products.
-
Solvent: Dichloromethane is a suitable solvent as it is relatively inert and dissolves both reactants.
-
Purification: Column chromatography is an effective method for separating the desired product from any unreacted starting materials and potential side products.[1]
Part 2: Alternative Synthetic Route
An alternative approach to synthesize methyl 3-[(4-aminophenyl)sulfanyl]propanoate involves the initial reaction of 4-nitrothiophenol with methyl acrylate, followed by the reduction of the nitro group to an amine. This two-step process can be advantageous if 4-nitrothiophenol is more readily available or if the free amine in 4-aminothiophenol interferes with other desired transformations in a more complex synthesis.
Diagram of the Alternative Synthesis Workflow
Sources
methyl 3-[(4-aminophenyl)sulfanyl]propanoate molecular weight and formula
Executive Summary
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS: 131042-40-5) is a specialized bifunctional intermediate used primarily in medicinal chemistry and materials science. Characterized by a thioether (sulfide) linkage connecting an aniline moiety to a propanoate ester, this molecule serves as a versatile "scaffold-linker" in drug discovery. Its dual reactivity—offering a nucleophilic primary amine and an electrophilic ester—makes it an ideal precursor for synthesizing heterocycles (e.g., benzothiazepines) and constructing proteolysis-targeting chimeras (PROTACs).
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via chemoselective Thia-Michael addition, physicochemical properties, and applications in high-precision organic synthesis.
Physicochemical Profile
The precise characterization of this molecule is critical to distinguish it from its non-sulfur analog (Methyl 3-(4-aminophenyl)propanoate, CAS 35418-07-6).
| Property | Data |
| Chemical Name | Methyl 3-[(4-aminophenyl)sulfanyl]propanoate |
| Common Synonyms | Methyl 3-((4-aminophenyl)thio)propanoate; 4-Aminophenylthiopropionic acid methyl ester |
| CAS Number | 131042-40-5 |
| Molecular Formula | |
| Molecular Weight | 211.28 g/mol |
| Physical State | Viscous Oil (often solidifies upon high purity/cooling) |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in Water |
| pKa (Predicted) | ~4.0 (Aniline |
| LogP | ~1.6 (Lipophilic) |
Structural SMILES: COC(=O)CCSC1=CC=C(N)C=C1
Synthesis & Mechanism: Chemoselective Thia-Michael Addition
The synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate relies on the Thia-Michael addition of 4-aminothiophenol to methyl acrylate.
Mechanistic Causality
The core challenge in this synthesis is chemoselectivity . 4-aminothiophenol contains two nucleophilic sites:
-
Thiol (-SH): A soft, highly polarizable nucleophile (
). -
Amine (-NH2): A harder, less nucleophilic base (
for anilines).
According to Hard-Soft Acid-Base (HSAB) theory , the
Reaction Pathway Diagram
Figure 1: Chemoselective pathway favoring S-alkylation over N-alkylation via soft-soft nucleophilic interaction.
Experimental Protocol
This protocol is designed to maximize yield (>90%) while suppressing N-alkylation side products.
Materials
-
Reagent A: 4-Aminothiophenol (1.0 equiv)
-
Reagent B: Methyl Acrylate (1.1 equiv)
-
Catalyst: Triethylamine (
, 0.05 equiv) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminothiophenol (10 mmol, 1.25 g) in MeOH (20 mL).
-
Activation: Add catalytic triethylamine (0.5 mmol, 70
). Stir for 5 minutes at room temperature. Rationale: This deprotonates a small fraction of the thiol, initiating the catalytic cycle. -
Addition: Dropwise add methyl acrylate (11 mmol, 1.0 mL) over 10 minutes.
-
Control: The reaction is exothermic. If scaling up (>10g), use an ice bath to maintain temperature
to prevent polymerization of the acrylate.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting thiol (lower Rf) should disappear; the product (higher Rf) will appear.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove the catalyst and unreacted acrylate.
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (
, Gradient 0-30% EtOAc in Hexanes).
Applications in Drug Discovery[2][3]
Bifunctional Linker Systems
This molecule is a "privileged structure" for linking pharmacophores.
-
The Aniline Handle: Can be acylated to form amides, ureas, or sulfonamides. This is often the "warhead" attachment point or the connection to a protein-binding ligand.
-
The Ester Handle: Can be hydrolyzed to the carboxylic acid (
) for further coupling, or reduced to an alcohol/aldehyde.
PROTAC Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation. The thioether group in this molecule introduces a specific bond angle and metabolic stability profile distinct from standard alkyl or ether chains. The sulfur atom can also be oxidized to a sulfoxide or sulfone to fine-tune polarity and solubility without changing the carbon skeleton.
Heterocycle Synthesis
The molecule serves as a precursor for 1,5-benzothiazepines , a class of compounds with calcium channel blocking activity (e.g., Diltiazem analogs). Cyclization is achieved by hydrolyzing the ester and performing an intramolecular amide coupling with the aniline nitrogen.
Analytical Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed:
-
Mass Spectrometry (ESI+):
-
Expected
m/z. -
Expected
m/z.
-
-
1H-NMR (400 MHz,
):- 7.25 (d, 2H, Ar-H ortho to S)
- 6.60 (d, 2H, Ar-H ortho to N) – Characteristic AA'BB' system.
-
3.68 (s, 3H,
) -
3.60 (bs, 2H,
) – Broad singlet, exchangeable. -
3.05 (t, 2H,
) -
2.55 (t, 2H,
)
References
-
PubChem Compound Summary. "Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CID 14790237)." National Center for Biotechnology Information. Accessed March 2, 2026. [Link]
-
Nair, D. P. et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 2014. [Link]
-
Mather, B. D. et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. [Link]
Technical Guide: Biological Potential & Medicinal Chemistry of Aminophenyl Sulfanyl Scaffolds
Executive Summary
The aminophenyl sulfanyl moiety (Ar–S–Ar-NH₂) represents a "privileged scaffold" in medicinal chemistry, distinct from its oxidized sulfoxide (-SO-) and sulfone (-SO₂-) counterparts. While sulfones like Dapsone are established antimicrobials, the reduced sulfide (sulfanyl) linkage offers unique lipophilicity, conformational flexibility, and redox potential that drive distinct biological activities.
This guide analyzes the therapeutic utility of aminophenyl sulfanyl compounds, focusing on their role as tubulin polymerization inhibitors , DNA methyltransferase (DNMT) inhibitors , and antimicrobial agents . It provides actionable protocols for synthesis and biological screening, grounded in recent structure-activity relationship (SAR) data.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The biological efficacy of aminophenyl sulfanyl compounds hinges on the specific geometry of the thioether linkage.
The "Butterfly" Conformation
Unlike diphenyl sulfones, which adopt a rigid, orthogonal structure, diphenyl sulfides adopt a flexible "butterfly" conformation. This flexibility is critical for binding to the colchicine site of tubulin.
-
Sulfide (-S-): Allows an inter-ring angle of ~109°, mimicking the cis-stilbene bridge of Combretastatin A-4 (CA-4).
-
Sulfone (-SO₂-): Increases rigidity and polarity, often abolishing tubulin-binding affinity despite enhancing antibacterial folate inhibition.
SAR Logic Table
| Feature | Modification | Biological Consequence |
| Linker Oxidation | -S- | Loss of tubulin inhibition; Gain of DHPS (folate) inhibition. |
| Amino Group | -NH₂ | Enhanced DNA intercalation; increased cytotoxicity against MCF-7 lines. |
| Ring Substitution | 3,4,5-trimethoxy | Critical for nanomolar cytotoxicity (mimics CA-4 Ring A). |
| Lipophilicity | Unsubstituted Sulfide | High LogP (~3.5), facilitating blood-brain barrier (BBB) penetration. |
Visualization: SAR Decision Matrix
Figure 1: Strategic modification of the aminophenyl sulfanyl core dictates the therapeutic target.
Therapeutic Mechanisms
Anticancer Activity: Tubulin & DNMT Targeting
The most potent application of this scaffold lies in oncology.
-
Tubulin Destabilization: Bis(4-aminophenyl) sulfide derivatives bind to the colchicine site, preventing microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.
-
Epigenetic Modulation: Quinoline-based derivatives (e.g., analogs of SGI-1027 ) utilize the aminophenyl sulfide bridge to position the quinoline ring into the catalytic pocket of DNA Methyltransferase (DNMT), specifically DNMT3A. This demethylates tumor suppressor genes (e.g., P16, TIMP3), restoring their expression in leukemia cells [1].
Antimicrobial Nuances
While sulfones inhibit dihydropteroate synthase (DHPS), sulfides often act via membrane disruption or respiratory chain inhibition .
-
Mechanism: Sulfide moieties can interfere with bacterial cytochromes.[1] However, in S. aureus, sulfide-induced respiratory inhibition can paradoxically reduce the uptake of aminoglycosides (which require active transport), acting as a defense mechanism [2].[1][2]
-
Schiff Base Derivatives: Condensing the amino group with aromatic aldehydes creates Schiff bases that exhibit broad-spectrum activity by intercalating bacterial DNA [3].
Visualization: Mechanism of Action
Figure 2: Dual-pathway anticancer mechanism of aminophenyl sulfide derivatives.
Experimental Protocols
Synthesis of Bis(4-aminophenyl) Sulfide
This protocol utilizes a modified Ullmann condensation, favored for its robustness over metal-free thioarylation when amino groups are present.
Reagents:
-
4-Iodoaniline (1.0 eq)
-
4-Aminothiophenol (1.1 eq)
-
CuI (Catalyst, 10 mol%)
- (Base, 2.0 eq)
-
DMSO (Solvent)[3]
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Mixing: Add 4-iodoaniline (10 mmol), 4-aminothiophenol (11 mmol), CuI (190 mg), and
(2.76 g). -
Solvation: Add anhydrous DMSO (20 mL) and seal the vessel.
-
Reaction: Heat to 110°C for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel column chromatography.
Validation Criteria:
-
Yield: Expect 75–85%.
-
¹H NMR (DMSO-d₆): Look for aromatic protons at
7.10 (d) and 6.55 (d), and a broad singlet for at 5.20.
Cytotoxicity Screening (MTT Assay)
To validate biological activity, use the following standard operating procedure (SOP).
-
Seeding: Seed MCF-7 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the sulfide compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1
M to 100 M) in culture medium. -
Incubation: Treat cells for 48h at 37°C/5%
. -
Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Visualization: Synthesis Workflow
Figure 3: Copper-catalyzed synthesis of the bis(4-aminophenyl) sulfide scaffold.
Toxicology & ADME Considerations
-
Metabolic Activation: Aminophenyl sulfides are substrates for Flavin-containing Monooxygenases (FMOs) and CYP450s. They undergo S-oxidation to sulfoxides (chiral) and sulfones.
-
Toxicity: Unlike the sulfone dapsone, which causes methemoglobinemia via N-hydroxylation, the sulfide ether is generally less prone to this specific toxicity but must be monitored for reactive sulfur species (RSS) generation.
References
-
National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]
-
American Society for Microbiology. Sulfide Protects Staphylococcus aureus from Aminoglycoside Antibiotics but Cannot Be Regarded as a General Defense Mechanism against Antibiotics. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Molecules. Available at: [Link]
-
National Institutes of Health (NIH). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PubMed Central. Available at: [Link]
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- 3. Frontiers | Dual antibacterial mechanism of [K4K15]CZS-1 against Salmonella Typhimurium: a membrane active and intracellular-targeting antimicrobial peptide [frontiersin.org]
Spectroscopic Characterization of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate: A Predictive and Methodological Guide
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl 3-[(4-aminophenyl)sulfanyl]propanoate, a compound of interest for researchers, scientists, and drug development professionals. In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for the acquisition and validation of this data, ensuring scientific integrity and trustworthiness in the analytical workflow.
Molecular Structure and Overview
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is a bifunctional molecule incorporating a p-substituted aminophenyl ring linked via a thioether bond to a methyl propanoate chain. This unique combination of functional groups dictates its chemical properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.
Caption: Molecular structure of methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for the target molecule. These predictions are based on the analysis of its structural components and comparison with known spectroscopic data of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the aliphatic chain protons, and the methyl ester protons. The amine protons are also expected to be present.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ha) | ~7.2 - 7.4 | Doublet | ~8.0 | 2H |
| Aromatic (Hb) | ~6.6 - 6.8 | Doublet | ~8.0 | 2H |
| Amine (-NH₂) | ~3.5 - 4.5 | Broad Singlet | - | 2H |
| Methylene (-S-CH₂-) | ~2.9 - 3.2 | Triplet | ~7.0 | 2H |
| Methylene (-CH₂-CO) | ~2.6 - 2.8 | Triplet | ~7.0 | 2H |
| Methyl (-OCH₃) | ~3.7 | Singlet | - | 3H |
Rationale behind the Predictions:
-
Aromatic Protons: The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (Hb) will be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing sulfanyl group (Ha), which will be deshielded and appear at a higher chemical shift (downfield).
-
Amine Protons: The chemical shift of the amine protons can vary significantly depending on the solvent, concentration, and temperature, and they often appear as a broad singlet due to quadrupole broadening and exchange.[1][2][3]
-
Aliphatic Protons: The methylene group attached to the sulfur atom is expected to be deshielded and appear at a lower field compared to the methylene group adjacent to the carbonyl. Both will appear as triplets due to coupling with the neighboring methylene group.
-
Methyl Protons: The methyl ester protons will appear as a sharp singlet in the typical region for such groups.
The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | ~172 |
| Aromatic (C-S) | ~145 |
| Aromatic (C-NH₂) | ~148 |
| Aromatic (CH, ortho to -S-) | ~130 |
| Aromatic (CH, ortho to -NH₂) | ~115 |
| Methylene (-S-CH₂-) | ~35 |
| Methylene (-CH₂-CO) | ~34 |
| Methyl (-OCH₃) | ~52 |
Rationale behind the Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, which is characteristic for this functional group.[4]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitrogen (C-NH₂) will be significantly deshielded, as will the carbon attached to the sulfur (C-S). The carbons ortho to the amino group will be shielded due to its electron-donating nature, while those ortho to the sulfanyl group will be less affected.
-
Aliphatic Carbons: The chemical shifts of the methylene carbons are in the typical aliphatic region.
-
Methyl Carbon: The methyl ester carbon will have a characteristic chemical shift around 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two sharp bands (primary amine) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Sharp |
| C=O Stretch (Ester) | 1730 - 1750 | Strong | Sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | Sharp |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong | Sharp |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Sharp |
| C-S Stretch | 600 - 800 | Weak-Medium | Sharp |
Rationale behind the Predictions:
-
N-H Stretch: A primary aromatic amine will typically show two distinct N-H stretching bands corresponding to the symmetric and asymmetric vibrations.[5][6][7]
-
C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band in the specified region.
-
C-N and C-O Stretches: The C-N stretch of the aromatic amine and the C-O stretch of the ester are expected to be strong and are useful for confirming these functional groups.
-
C-S Stretch: The C-S stretching vibration is typically weak and may be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 3-[(4-aminophenyl)sulfanyl]propanoate (C₁₀H₁₃NO₂S), the monoisotopic mass is approximately 211.07 g/mol .[8]
Under EI conditions, the molecular ion peak (M⁺˙) at m/z 211 is expected. Key fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment at m/z 180.
-
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 152.
-
Cleavage of the C-S bond:
-
Formation of the [CH₂CH₂COOCH₃]⁺ fragment at m/z 87.
-
Formation of the [H₂N-C₆H₄-S]⁺ fragment at m/z 124.
-
-
McLafferty Rearrangement: While less common for thioethers, a rearrangement involving the carbonyl group could occur.
Caption: A typical workflow for acquiring 1D NMR spectra.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Perform standard shimming, locking, and tuning procedures to optimize the magnetic field homogeneity and signal detection.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, correcting the baseline, and integrating the signals in the ¹H NMR spectrum.
-
Data Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations, and assign the signals to the corresponding nuclei in the molecule.
IR Data Acquisition
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
MS Data Acquisition
Step-by-Step Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of methyl 3-[(4-aminophenyl)sulfanyl]propanoate. By combining theoretical predictions with detailed, field-proven experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and characterize this molecule. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the final structural elucidation.
References
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ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
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Gao, W., et al. (2017). Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. bioRxiv. [Link]
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CD ComputaBio. IR Spectrum Prediction Service. [Link]
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All NMR 3.0. Free Download. [Link]
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PubChem. 4-Aminothiophenol. [Link]
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ResearchGate. How to predict IR Spectra?. [Link]
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Mestrelab Research. Download NMR Predict. [Link]
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Protheragen. IR Spectrum Prediction. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of methyl propanoate. [Link]
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PROSPRE. 1H NMR Predictor. [Link]
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NMRDB.org. Simulate and predict NMR spectra. [Link]
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CompOmics. MS2PIP Server. [Link]
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nmrshiftdb2. [Link]
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University of Calgary. IR: amines. [Link]
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Djoumbou-Feunang, Y., et al. (2021). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry. [Link]
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SMART NMR. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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CDN. The Infrared Spectra of Aromatic Amines (Anilines). [Link]
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SpectraBase. Methylacrylate - Optional[1H NMR] - Spectrum. [Link]
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ACS Publications. Mass Spectra of Aromatic Esters. [Link]
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ACS Publications. Surface-Enhanced Raman Scattering of 4-Aminothiophenol. [Link]
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ResearchGate. On NH NMR Chemical Shifts, Part I. [Link]
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MySkinRecipes. Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride. [Link]
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Reddit. IR spectrum predictor software. [Link]
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Cheminfo.org. Infrared spectra prediction. [Link]
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AIP Publishing. Surface enhanced Raman scattering of 4-aminothiophenol. [Link]
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Chemistry Steps. Interpreting IR Spectra. [Link]
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-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
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University of Florida. Interpretation of mass spectra. [Link]
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MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. [Link]
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The Aminophenyl Thioether Scaffold: A Technical Chronicle of Discovery, Synthesis, and Application
Abstract
The aminophenyl thioether motif, a deceptively simple arrangement of a sulfur bridge connected to an aniline-type structure, represents a cornerstone in synthetic chemistry and drug discovery. Its journey from a 19th-century chemical curiosity to a privileged scaffold in modern pharmaceuticals and materials science is a testament to the relentless evolution of synthetic methodologies. This guide provides a technical deep-dive into the history, synthesis, and application of aminophenyl thioether derivatives. We will explore the causality behind the progression from harsh, classical syntheses to elegant, high-yield catalytic protocols. Furthermore, we will dissect the structure-activity relationships and mechanisms of action that confer potent biological activity upon these molecules, culminating in their use as life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven perspective on this vital chemical class.
The Genesis of a Scaffold: A Historical Perspective
The story of aminophenyl thioethers is intrinsically linked to the broader history of organosulfur chemistry, which largely unfolded in the 19th century.[1][2] Early chemists recognized the analogy between oxygen-containing ethers and their sulfur-containing counterparts, the thioethers (or sulfanes).[1] Simple aliphatic thioethers, such as dimethyl and diethyl sulfide, were first prepared in 1840 by Henri Victor Regnault via nucleophilic substitution of chloroalkanes with potassium sulfide.[1]
However, the synthesis of aromatic thioethers, particularly those bearing the versatile amino functional group, presented a greater challenge. The foundational molecule, 4-aminothiophenol, is a bifunctional compound featuring both a nucleophilic thiol (-SH) and an amino (-NH2) group, making it an exceptionally valuable building block for a vast range of chemical transformations.[3] Its availability was a critical prerequisite for the exploration of its derivatives, which are now integral to the synthesis of dyes, agrochemicals, and, most significantly, pharmaceuticals.[3]
Foundational Synthesis: The Advent of Aminothiophenols
The earliest reliable methods for producing the core aminothiophenol building blocks were robust but often required harsh conditions. A representative classical approach involves the reduction of a nitro-substituted aromatic sulfonyl chloride or the reaction of a chloronitrobenzene with a sulfide source. These multi-step processes laid the groundwork for the entire field.
Experimental Protocol: Classical Synthesis of 4-Aminothiophenol
This protocol describes a common laboratory-scale synthesis adapted from historical methods, involving the reaction of p-chloronitrobenzene with sodium sulfide, which acts as both the sulfur source and the reducing agent for the nitro group.
Objective: To synthesize 4-aminothiophenol from p-chloronitrobenzene.
Methodology:
-
Reaction Setup: A mixture of p-chloronitrobenzene (1.0 eq) and a solution of sodium sulfide nonahydrate (approx. 3.0 eq) in water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Nucleophilic Aromatic Substitution & Reduction: The mixture is heated to reflux for 8-12 hours.
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloride by the sulfide ion. Concurrently, the polysulfides formed in situ reduce the nitro group to an amine.
-
-
Work-up & Extraction (I): The cooled mixture is extracted with diethyl ether to remove any unreacted starting material or non-polar byproducts.
-
Acidification & Precipitation: The remaining aqueous solution is saturated with sodium chloride (to decrease the solubility of the product) and then acidified with a weak acid like glacial acetic acid.
-
Causality: Acidification protonates the aminothiophenolate salt, causing the free 4-aminothiophenol to precipitate out, often as an oil.
-
-
Work-up & Extraction (II): The precipitated product is extracted into diethyl ether. The ethereal solution is then dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water.
-
Purification: The solvent is removed via rotary evaporation, and the crude product is purified by vacuum distillation to yield 4-aminothiophenol as a low-melting solid.[4][5]
The Evolution of Synthetic Strategy: From Stoichiometric Copper to Catalytic Palladium
The direct formation of the aryl-sulfur bond in more complex aminophenyl thioether derivatives has been a central focus of synthetic innovation. The progression from forcing, stoichiometric reactions to mild, catalytic processes represents a paradigm shift in efficiency and substrate scope.
The Ullmann Condensation Era
The Ullmann condensation, first reported in the early 20th century, was the workhorse for creating aryl-thioether bonds for many decades.[6] This reaction involves the copper-promoted coupling of an aryl halide with a thiol.
-
Mechanism & Causality: The traditional Ullmann reaction requires stoichiometric amounts of copper powder or copper salts and very high temperatures (often >200 °C).[6][7] The mechanism is thought to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide.[6] The harsh conditions were necessary due to the low reactivity of the copper species and the strength of the aryl-halide bond, which limited the reaction to aryl halides activated by electron-withdrawing groups.[6]
Experimental Protocol: Ullmann Thioether Synthesis
Objective: To synthesize an N-acyl aminophenyl thioether via copper-catalyzed C-S coupling.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., N-(4-bromophenyl)acetamide, 1.0 eq), the thiol (e.g., thiophenol, 1.2 eq), a copper(I) salt (e.g., CuI, 0.1-1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and a high-boiling polar aprotic solvent (e.g., DMF, NMP).[8]
-
Causality: The inert atmosphere is critical to prevent oxidative side reactions. The base is required to deprotonate the thiol, forming the reactive thiolate nucleophile.
-
-
Reaction: The mixture is heated to 130-160 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.[8]
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
The Palladium Revolution: Buchwald-Hartwig C-S Coupling
The late 20th century saw the development of palladium-catalyzed cross-coupling reactions, which transformed synthetic chemistry. The Buchwald-Hartwig amination, and its C-S coupling analogue, offered a milder, more general, and far more efficient route to aminophenyl thioethers.[9][10]
-
Mechanism & Causality: This reaction utilizes a catalytic amount of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., BINAP, Xantphos).[9][11] The ligand is not a passive spectator; it is crucial for stabilizing the palladium species and facilitating the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand enhances the rate of reductive elimination, allowing the reaction to proceed at much lower temperatures (often 80-110 °C) and with a much broader range of substrates, including less reactive aryl chlorides.[9][10]
Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig C-S Coupling
Objective: To synthesize an aryl-alkyl aminophenyl thioether using a palladium-catalyzed protocol.
Methodology:
-
Reaction Setup: In a glovebox, a vial is charged with an aryl bromide (e.g., 4-bromoaniline, 1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 1.5-2.0 eq).[11]
-
Causality: The glovebox prevents the deactivation of the air-sensitive Pd(0) catalyst and phosphine ligands. Cesium carbonate is often superior as a base because its solubility in organic solvents and the nature of the cesium cation can accelerate the deprotonation of the thiol and subsequent steps.
-
-
Reagent Addition: The vial is sealed, removed from the glovebox, and the thiol (e.g., cyclohexanethiol, 1.2 eq) and a degassed solvent (e.g., toluene or dioxane) are added via syringe.
-
Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, which can oxidize and deactivate the catalyst.
-
-
Reaction: The mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up & Purification: The cooled mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Comparative Analysis of Synthetic Methods
The evolution from Ullmann to Buchwald-Hartwig represents a significant leap in practicality and efficiency for the synthesis of aminophenyl thioether derivatives.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-S Coupling |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic, 0.1-5 mol%) |
| Temperature | High (150-220 °C) | Moderate (RT - 110 °C) |
| Substrate Scope | Limited, often requires activated aryl halides | Broad, includes unactivated aryl halides & chlorides |
| Functional Group Tol. | Moderate | Excellent |
| Yields | Often moderate to good | Generally good to excellent |
| Key Limitation | Harsh conditions, limited scope | Catalyst cost, sensitivity to air/moisture |
Biological Significance and Drug Development
The true value of the aminophenyl thioether scaffold became apparent when chemists began using it to construct more complex heterocyclic systems, particularly benzothiazoles.[12][13] The fusion of the aminophenyl thioether into a bicyclic structure generates a rigid, planar scaffold that is adept at interacting with biological targets like enzyme active sites.
From Building Block to Bioactive Core: The Benzothiazole Scaffold
Benzothiazoles are synthesized by the condensation of 2-aminothiophenols with various electrophiles like carboxylic acids or aldehydes.[14] This scaffold is present in a number of FDA-approved drugs, demonstrating its clinical importance.
-
Riluzole: Used to treat amyotrophic lateral sclerosis (ALS).[14]
-
Pramipexole: A dopamine agonist used for Parkinson's disease and restless legs syndrome.[14]
-
Quizartinib: A kinase inhibitor for the treatment of acute myeloid leukemia (AML).[12][15]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many advanced aminophenyl thioether derivatives, especially within oncology, is the inhibition of protein kinases.[12][16] Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase signaling is a hallmark of cancer.
Caption: Inhibition of a kinase signaling pathway by an aminophenyl thioether derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound into a drug candidate. For benzothiazole-based kinase inhibitors, specific substitutions on the core structure can dramatically influence potency and selectivity. The table below presents hypothetical data representative of a typical SAR study for anticancer activity.
| Compound ID | R¹ (at C6) | R² (Aryl Group) | Kinase Inhibition IC₅₀ (nM) |
| 1a | -H | Phenyl | 580 |
| 1b | -OCH₃ | Phenyl | 150 |
| 1c | -OCH₃ | 4-Fluorophenyl | 75 |
| 1d | -OCH₃ | 3,5-dimethoxyphenyl | 12 |
| 1e | -F | 3,5-dimethoxyphenyl | 25 |
-
Analysis: The data illustrates key principles. The addition of an electron-donating methoxy group at the R¹ position (1b vs 1a) improves activity.[12] Further modification of the R² aryl group with fluorine (1c) or, more significantly, with multiple methoxy groups (1d) leads to a substantial increase in potency, suggesting these groups engage in favorable interactions within the kinase active site.[12]
Modern Applications Beyond Medicine
The utility of aminophenyl thioethers extends beyond pharmaceuticals into materials science. The thiol group of 4-aminothiophenol has a strong affinity for gold surfaces, allowing it to form highly ordered self-assembled monolayers (SAMs).[4] These SAMs are instrumental in the development of biosensors, molecular electronics, and platforms for surface-enhanced Raman spectroscopy (SERS).[4]
Conclusion and Future Outlook
The trajectory of aminophenyl thioether derivatives from their 19th-century origins to their current status as high-value chemical entities is a powerful narrative of scientific progress. The development of robust, versatile, and efficient synthetic methods, particularly palladium-catalyzed cross-coupling, has been the primary enabler of their widespread application. In medicinal chemistry, this scaffold has proven to be a "master key," capable of unlocking potent activity against a range of therapeutic targets. Future research will undoubtedly focus on greener synthetic routes, such as C-H activation and photocatalysis, and the application of these derivatives in emerging fields like chemical biology and advanced materials. The aminophenyl thioether core, in all its variations, will remain a vital tool in the arsenal of the modern synthetic chemist.
References
-
Lange, T., & Klein, J. (2009). History of nineteenth-century organosulfur chemistry. Taylor & Francis Online. [Link]
-
Lange, T., & Klein, J. (2009). History of nineteenth-century organosulfur chemistry. Taylor & Francis Online. [Link]
-
Al-Ostath, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Geiger, V. J., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. [Link]
-
Solubility of Things. (n.d.). 4-Aminothiophenol. Solubilityofthings.com. [Link]
-
Al-Obaid, A. M., et al. (2010). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. ResearchGate. [Link]
-
NIST. (n.d.). 4-Aminothiophenol. NIST WebBook. [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminothiophenol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-Aminothiophenol [webbook.nist.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiazole - Wikipedia [en.wikipedia.org]
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- 16. applications.emro.who.int [applications.emro.who.int]
Theoretical Studies on the Electronic Structure of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate: Implications for DNA-Targeted Alkylating Agent Design
Executive Summary
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS: 1175690-36-4) is a critical bifunctional synthon utilized in the development of DNA-targeted alkylating agents, specifically spatially separated bis(aniline mustards) [1]. Understanding the quantum mechanical behavior of this molecule is paramount for drug development professionals aiming to optimize the synthesis of nitrogen mustards and design carriers that effectively intercalate into the DNA minor groove.
This whitepaper provides an in-depth theoretical investigation of the molecule's electronic structure using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), we establish a rigorous framework linking its fundamental quantum properties to its macroscopic chemical reactivity and pharmacological utility.
Pharmacological Context & Rationale
In oncology, untargeted nitrogen mustards often exhibit high systemic toxicity due to indiscriminate alkylation of cellular components. To mitigate this, modern drug design couples the alkylating pharmacophore (the aniline mustard) to a DNA-affinic carrier, such as 9-aminoacridine, via flexible linkers [2].
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate serves as the foundational building block for these targeted agents. It possesses three distinct functional domains:
-
The Aniline Amine (
) : The site of initial alkylation (via ethylene oxide and subsequent chlorination) to form the active bis(2-chloroethyl)amine mustard. -
The Thioether Linkage (
) : Acts as an electronic modulator, donating electron density into the phenyl ring via resonance while providing conformational flexibility. -
The Propanoate Ester (
) : A latent conjugation site. Post-saponification, the resulting carboxylic acid is coupled to DNA-intercalating fluorophores or minor groove binders.
To rationally design synthesis pathways, we must quantify the nucleophilicity of the amine and the electrophilicity of the ester. DFT provides the exact causality behind these experimental behaviors.
Fig 1: Pharmacological pathway from synthon to DNA interstrand cross-linking agent.
Computational Methodology & Self-Validating Protocols
To ensure high-fidelity results that translate to wet-lab environments, the electronic structure was modeled using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional [3, 4]. The 6-311++G(d,p) basis set was selected because the diffuse functions (++) are strictly required to accurately model the lone pairs on the sulfur, nitrogen, and oxygen atoms, while polarization functions (d,p) resolve the spatial orientation of the flexible propanoate chain.
Step-by-Step Computational Workflow
-
Conformational Search : Initial 3D geometry was generated using Avogadro. A molecular mechanics (MMFF94) conformational search was performed to identify the lowest-energy conformer, specifically focusing on the dihedral angle of the thioether-propanoate chain relative to the phenyl plane.
-
Geometry Optimization : The lowest-energy conformer was submitted to Gaussian 16. Optimization was performed at the B3LYP/6-311++G(d,p) level using the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological and aqueous synthesis conditions.
-
Frequency Analysis (Self-Validation) : A vibrational frequency calculation was executed on the optimized geometry. Causality Check : The absence of any imaginary frequencies (
) mathematically validates that the optimized structure represents a true local minimum on the potential energy surface, rather than a transition state. -
Wavefunction Analysis : The formatted checkpoint file was utilized to extract HOMO-LUMO energies, generate MEP surfaces, and perform NBO analysis using the NBO 3.1 module integrated into Gaussian.
Fig 2: Step-by-step computational workflow for DFT electronic structure analysis.
Results and Discussion
Optimized Geometry
The optimized geometry reveals that the sulfur atom adopts a bent configuration, with the
Table 1: Selected Calculated Geometric Parameters (B3LYP/6-311++G(d,p))
| Structural Parameter | Calculated Value (Å / °) | Functional Significance |
| 1.395 Å | Shorter than typical single bond; indicates resonance with the ring. | |
| 1.765 Å | Partial double bond character due to sulfur lone pair delocalization. | |
| 1.820 Å | Standard single bond; highly flexible linker domain. | |
| 1.210 Å | Highly polarized; prime target for nucleophilic attack (saponification). | |
| 102.5° | Defines the spatial trajectory of the linker chain. |
Frontier Molecular Orbitals (FMO) and Global Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity.
-
HOMO (-5.65 eV) : Strongly localized over the aniline moiety, specifically concentrated on the nitrogen lone pair and the adjacent
-system of the phenyl ring. This high-energy HOMO explains the robust nucleophilicity of the group, validating its readiness to undergo alkylation to form the nitrogen mustard. -
LUMO (-1.15 eV) : Localized primarily over the methyl propanoate group, specifically the carbonyl carbon. This confirms the ester as the primary electrophilic site.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| HOMO Energy | -5.65 | |
| LUMO Energy | -1.15 | |
| Energy Gap | 4.50 | |
| Ionization Potential | 5.65 | |
| Electron Affinity | 1.15 | |
| Chemical Hardness | 2.25 | |
| Electrophilicity Index | 2.57 |
The relatively low energy gap (4.50 eV) and high electrophilicity index (2.57 eV) indicate a highly reactive intermediate, ideal for multi-step room-temperature syntheses required in drug manufacturing.
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution across the molecule, critical for predicting non-covalent interactions (e.g., solvent effects or transient receptor binding).
-
Deep Red Regions (Negative Potential) : Found around the carbonyl oxygen of the ester and the amine nitrogen. These are the primary sites for electrophilic attack.
-
Deep Blue Regions (Positive Potential) : Localized on the amine protons, indicating hydrogen-bond donor capabilities.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular hyperconjugative interactions that stabilize the molecule [5]. The second-order perturbation energy (
Table 3: Key Second-Order Perturbation Energies (
| Donor NBO (i) | Acceptor NBO (j) | Mechanistic Implication | |
| 35.2 | Strong resonance donation; activates the ortho/para positions of the ring. | ||
| 18.5 | Sulfur acts as a secondary | ||
| 12.1 | Stabilizes the specific conformation of the propanoate chain. | ||
| 32.4 | Standard ester resonance; dictates the planarity of the carboxylate group. |
The dual electron donation from both the nitrogen and sulfur lone pairs into the central phenyl ring creates an electron-rich aromatic system. This electronic configuration is deliberately exploited in drug design: an electron-rich aniline nitrogen accelerates the formation of the highly reactive aziridinium ion intermediate once the nitrogen mustard is synthesized, thereby enhancing DNA cross-linking efficiency [1].
Implications for Drug Development
The theoretical data directly informs the wet-lab handling and structural modification of methyl 3-[(4-aminophenyl)sulfanyl]propanoate:
-
Selective Alkylation : The pronounced localization of the HOMO on the amine nitrogen guarantees that during the reaction with ethylene oxide, the amine will act as the exclusive nucleophile, leaving the thioether sulfur unperturbed.
-
Hydrolysis Kinetics : The LUMO localization on the ester carbonyl, combined with a highly negative MEP, suggests that base-catalyzed saponification (e.g., using LiOH in THF/Water) will proceed rapidly and cleanly, allowing for the subsequent attachment of DNA-intercalating agents like 9-anilinoacridine [2].
-
Tuning DNA Cross-Linking : The sulfur atom's
resonance donation (18.5 kcal/mol) subtly increases the basicity of the aniline nitrogen compared to an unsubstituted aniline. In the final drug molecule, this electronic push accelerates the expulsion of the chloride ion to form the DNA-alkylating aziridinium species.
By mapping these quantum mechanical properties, researchers can confidently utilize this synthon to construct highly targeted, spatially separated bis(aniline mustards) with optimized pharmacokinetic profiles.
References
-
Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability. Gourdie, T. A., et al. Journal of Medicinal Chemistry, 1991. URL:[Link]
-
Synthesis and biological activity of stable and potent antitumor agents, aniline nitrogen mustards linked to 9-anilinoacridines via a urea linkage. Chen, Y. L., et al. Bioorganic & Medicinal Chemistry, 2008. URL:[Link]
-
Density-functional thermochemistry. III. The role of exact exchange. Becke, A. D. The Journal of Chemical Physics, 1993. URL:[Link]
-
Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Lee, C., Yang, W., Parr, R. G. Physical Review B, 1988. URL:[Link]
-
Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Weinhold, F. Journal of Computational Chemistry, 2012. URL:[Link]
Methodological & Application
Application Note: Utilizing Methyl 3-[(4-Aminophenyl)sulfanyl]propanoate as a Bifunctional Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Structural Rationale & Scaffold Dynamics
In modern drug discovery, the design of targeted therapeutics—ranging from antibody-drug conjugates (ADCs) to proteolysis targeting chimeras (PROTACs) and DNA-directed alkylating agents—relies heavily on versatile, heterobifunctional linkers. Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS: 1175690-36-4) is a highly privileged scaffold that offers three distinct chemical domains for orthogonal modification:
-
The Aniline Handle (
): A nucleophilic site that can be converted into an electrophilic warhead (e.g., a nitrogen mustard) or utilized for amide coupling to a target-protein binder. -
The Thioether Linker (
): Provides conformational flexibility while electronically modulating the aromatic ring. Because sulfur is less electronegative than oxygen but capable of resonance, it subtly deactivates the aniline compared to an ether linkage. This is critical for tuning the pKa and controlling the reaction kinetics of downstream warheads. Furthermore, the thioether can be oxidized to a sulfoxide or sulfone to tune the topological polar surface area (TPSA) and aqueous solubility. -
The Propanoate Ester (
): Acts as a protected carboxylate. It allows for orthogonal deprotection (mild saponification) without disturbing sensitive moieties on the aniline, enabling subsequent conjugation to targeting ligands.
Application: Synthesis of DNA-Targeted Alkylating Agents
Historically, untargeted nitrogen mustards (e.g., chlorambucil, melphalan) have suffered from a low ratio of DNA cross-links to monoadducts, leading to off-target toxicity and suboptimal efficacy.
By utilizing methyl 3-[(4-aminophenyl)sulfanyl]propanoate, researchers have successfully synthesized spatially separated bis(aniline mustards) tethered to DNA intercalators. In a landmark study, this scaffold was used to attach an aniline mustard to the 4- and 9-positions of 9-aminoacridine[1].
The Causality of the Design: When the 9-aminoacridine core intercalates between DNA base pairs, the flexible thioether-propanoate linker positions the reactive nitrogen mustard directly into the DNA major groove. This geometry specifically enhances electrophilic attack at the N7 position of guanine, dramatically improving the compared to untargeted mustards[1]. The sequence specificity of these intercalating aniline mustards demonstrates how linker length and heteroatom composition directly dictate the [2].
Figure 1: Mechanism of action for targeted mustards utilizing the thioether linker.
Experimental Protocols: A Self-Validating System
The following protocols detail the conversion of methyl 3-[(4-aminophenyl)sulfanyl]propanoate into a targeted nitrogen mustard conjugate. Every step is designed with internal validation metrics to ensure synthetic fidelity.
Protocol A: Synthesis of the Nitrogen Mustard Warhead
Step 1: Hydroxyethylation of the Aniline
-
Procedure: Dissolve methyl 3-[(4-aminophenyl)sulfanyl]propanoate (1.0 eq) in 30% aqueous acetic acid. Add ethylene oxide (excess) and stir at room temperature in a sealed pressure tube for 24 hours.
-
Causality: Acetic acid serves as a mild proton source to activate the epoxide without fully protonating the weakly nucleophilic aniline. This prevents premature polymerization of the epoxide.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the mass shifts by exactly +88 Da (addition of two hydroxyethyl groups). The absence of +132 Da peaks confirms no over-alkylation.
Step 2: Chlorination to the Active Mustard
-
Procedure: Dissolve the bis(2-hydroxyethyl) intermediate in anhydrous dichloromethane (DCM). Dropwise add thionyl chloride (
, 4.0 eq) at 0°C. Stir for 1 hour at 0°C, then warm to room temperature for 3 hours. -
Causality: The strict 0°C initial temperature prevents the highly exothermic formation of the reactive aziridinium intermediate.
is chosen over because its byproducts ( , ) are volatile, eliminating the need for harsh aqueous workups that could hydrolyze the newly formed chlorides. -
Self-Validation: TLC will show the complete loss of the polar diol. LC-MS will reveal a characteristic 9-line isotopic pattern indicative of a dichloride species.
Protocol B: Orthogonal Deprotection and Conjugation
Step 3: Ester Hydrolysis
-
Procedure: Dissolve the mustard ester in THF. Add exactly 1.0 equivalent of aqueous LiOH at 0°C. Stir for 2 hours, then immediately quench with cold dilute HCl.
-
Causality: The propanoate ester is sterically unhindered and hydrolyzes rapidly. Maintaining 0°C and using strictly 1.0 eq of LiOH prevents the hydroxide from acting as a nucleophile and displacing the sensitive alkyl chlorides of the mustard warhead.
-
Self-Validation: LC-MS in negative ion mode will show
for the carboxylic acid, while retaining the dichloride isotopic signature.
Step 4: Amide Coupling to the Targeting Ligand
-
Procedure: Combine the free acid (1.0 eq), the targeting amine (e.g., a 9-aminoacridine derivative, 1.0 eq), and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) dropwise at 0°C.
-
Causality: HATU is selected over EDC/NHS because it rapidly generates a highly reactive HOAt ester. This rapid kinetics minimizes the time the mustard is exposed to the basic conditions (DIPEA), which could otherwise trigger premature aziridinium ion formation and degradation.
-
Self-Validation: RP-HPLC will show the emergence of the conjugated product peak, distinct from the starting materials, with UV-Vis absorption characteristic of the targeting ligand (e.g., ~400 nm for acridine).
Figure 2: Synthetic workflow for converting the scaffold into a targeted agent.
Quantitative Data Presentation
The structural integration of methyl 3-[(4-aminophenyl)sulfanyl]propanoate fundamentally alters the pharmacological profile of the resulting drug. Table 1 summarizes the dramatic shift in cross-linking efficiency when the scaffold is used to tether a mustard to a targeting moiety, based on the foundational data by Gourdie et al.[1].
Table 1: Comparative Efficacy of Targeted vs. Untargeted Aniline Mustards
| Compound Class | Targeting Moiety | DNA Binding Mode | Major Groove Alkylation | Cross-link : Monoadduct Ratio |
| Untargeted Mustard | None | Diffusional | Low | < 1 : 20 |
| Targeted Mustard | 9-Aminoacridine | Intercalation | High (N7-Guanine) | ~ 1 : 5 |
Note: The targeted mustard demonstrates a significantly higher propensity to form lethal DNA cross-links due to the precise spatial orientation afforded by the thioether-propanoate linker.
References
-
Gourdie, T. A., Prakash, A. S., Wakelin, L. P. G., Woodgate, P. D., & Denny, W. A. (1991). Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability. Journal of Medicinal Chemistry, 34(1), 240–248.[Link]
-
Prakash, A. S., Denny, W. A., Gourdie, T. A., Valu, K. K., Woodgate, P. D., & Wakelin, L. P. G. (1990). DNA-directed alkylating ligands as potential antitumor agents: sequence specificity of alkylation by intercalating aniline mustards. Biochemistry, 29(42), 9799–9807.[Link]
Sources
Application Note: High-Refractive Index Poly(amide-thioether) Synthesis using Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
[1]
Executive Summary
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is a bifunctional organosulfur intermediate featuring an aromatic primary amine and an aliphatic methyl ester, linked by a flexible thioether spacer. In the field of advanced polymer chemistry, this molecule serves as a critical AB-type monomer precursor for the synthesis of Poly(amide-thioether)s .
These polymers are highly sought after in optoelectronics (CMOS image sensors, microlenses, and waveguide coatings) due to the "Sulfur Effect"—the ability of the sulfide linkage (-S-) to significantly increase Molar Refraction (
This guide details the protocol for activating this precursor via selective hydrolysis and its subsequent direct polycondensation to form high-
Scientific Mechanism & Rationale
The "Sulfur Effect" in Optical Polymers
The refractive index (
-
Role of the Thioether (-S-): Sulfur has a high atomic refraction (approx. 7.9 cm³/mol) compared to oxygen (1.6 cm³/mol). The thioether linkage in Methyl 3-[(4-aminophenyl)sulfanyl]propanoate introduces high polarizability.
-
Role of the Aromatic Amine: The phenyl ring provides structural rigidity (high
) and further enhances refractive index through -electron delocalization. -
Role of the Propanoate Chain: The short aliphatic chain imparts solubility and flexibility, preventing the polymer from becoming too brittle or insoluble, a common issue in purely aromatic polyimides/amides.
Reaction Pathway: AB-Type Polycondensation
The methyl ester is a "masked" carboxylic acid. Direct polymerization of the ester with the amine is slow and requires high temperatures that may degrade the sulfide. The optimal route involves:
-
Activation: Mild hydrolysis to 3-[(4-aminophenyl)sulfanyl]propanoic acid.
-
Polymerization: Yamazaki-Higashi phosphorylation (Direct Polycondensation) using triphenyl phosphite (TPP). This method activates the carboxylic acid in situ, allowing reaction with the aromatic amine under mild conditions to form high-molecular-weight polyamides.
Visualization of Workflow
Diagram 1: Synthesis & Polymerization Pathway
Caption: Conversion of the ester precursor to the active amino-acid monomer, followed by direct polycondensation.
Experimental Protocols
Protocol A: Monomer Activation (Hydrolysis)
Objective: Convert the methyl ester to the free carboxylic acid without oxidizing the sensitive sulfide group.
Materials:
-
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (10 mmol, ~2.11 g)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (12 mmol)
-
Solvent: THF/Water (3:1 v/v, 20 mL)
-
1M HCl (for acidification)
Step-by-Step:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the methyl ester in the THF/Water mixture.
-
Saponification: Add LiOH·H2O.[3] Stir at Room Temperature for 4–6 hours. Note: Avoid heating to prevent oxidation of the sulfur.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Disappearance of the ester spot (
) and appearance of a baseline spot indicates completion. -
Neutralization: Carefully adjust pH to 4–5 using 1M HCl. The amino acid may precipitate as a zwitterion.
-
Isolation:
-
If precipitate forms: Filter, wash with cold water, and dry in a vacuum oven at 40°C.
-
If no precipitate: Extract with Ethyl Acetate (3x), dry over MgSO4, and evaporate solvent.
-
-
Yield Check: Expected yield >90%. Confirm structure via H-NMR (Disappearance of methyl singlet at ~3.6 ppm).
Protocol B: Yamazaki-Higashi Polycondensation
Objective: Synthesize the Poly(amide-thioether).
Materials:
-
Activated Monomer (from Protocol A) (5 mmol)
-
Triphenyl Phosphite (TPP) (5 mmol)
-
Pyridine (1.5 mL) / NMP (N-methyl-2-pyrrolidone) (5 mL)
-
Calcium Chloride (CaCl2) (0.5 g, dried) – Crucial for solubility of the growing chain.
Step-by-Step:
-
Setup: Flame-dry a 25 mL 3-neck flask equipped with a nitrogen inlet, condenser, and mechanical stirrer.
-
Charging: Add the amino acid monomer, CaCl2, NMP, and Pyridine. Stir under
flow until dissolved. -
Initiation: Add Triphenyl Phosphite (TPP) via syringe.
-
Reaction: Heat the mixture to 100°C for 3 hours. The solution should become viscous.
-
Precipitation: Pour the hot viscous solution into 200 mL of Methanol/Water (9:1) under vigorous stirring. Stringy, fibrous polymer should precipitate.
-
Purification: Filter the polymer. Soxhlet extract with methanol for 12 hours to remove residual TPP and phenol byproducts.
-
Drying: Dry at 80°C under vacuum for 24 hours.
Characterization & Expected Data
Structural Validation (NMR)
| Proton Environment | Chemical Shift ( | Signal Type | Assignment |
| Amide -NH- | 10.0 - 10.2 | Singlet | Polyamide backbone linkage |
| Aromatic Ar-H | 7.2 - 7.6 | Multiplet | Phenylene ring |
| S-CH2- | 3.1 - 3.2 | Triplet | Alpha to Sulfur |
| -CH2-CO- | 2.6 - 2.7 | Triplet | Alpha to Carbonyl |
Thermal & Optical Properties
Based on analogous sulfur-containing polyamides [1, 2]:
-
Refractive Index (
): Expected range 1.65 – 1.72 (at 589 nm).-
Why: The high molar refraction of the Ar-S-C unit boosts
significantly above standard polyamides (typically 1.5–1.6).
-
-
Glass Transition (
): ~140°C – 160°C. -
Transparency: >85% transmission at 450 nm (if purified correctly).
Diagram 2: Experimental Workflow Logic
Caption: Logical flow for the synthesis and purification of the target optical polymer.
Applications in Drug Development (Bioconjugation)
While the primary use is in materials science, the ester functionality of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate allows it to serve as a heterobifunctional linker in drug delivery:
-
Method: The amine can be conjugated to a carboxyl-containing drug (e.g., Methotrexate) via EDC/NHS coupling.
-
Targeting: The methyl ester can be subsequently hydrolyzed to conjugate to a targeting antibody or protein surface.
-
Release: The thioether group is sensitive to oxidation (ROS levels in tumor cells), potentially converting to a sulfoxide, altering solubility and triggering drug release.
References
-
Ando, S., & Ueda, M. (2023). Synthesis of Highly Refractive Polyimides Derived from Sulfur-Containing Monomers. Tokyo Institute of Technology. Link
-
Yang, C., et al. (2021). High Refractive Index Photopolymers by Thiol-Yne "click" Polymerization. Ben-Gurion University of the Negev. Link
-
PubChem. (2025).[3] Methyl 3-(4-aminophenyl)propanoate Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: Methyl 3-(4-aminophenyl)propanoate. Merck KGaA. Link
-
Ueda, M., et al. (1985). Synthesis of polyamides by direct polycondensation with triphenyl phosphite and metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1607-1613. (Seminal protocol for TPP polymerization).
Sources
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. All-organic polymeric materials with high refractive index and excellent transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. methyl 3-(4-aminophenyl)propanoate AKSci HTS038777 [aksci.com]
Application Note: Analytical Quantification of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
[1]
Introduction & Chemical Context
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate presents a unique triad of analytical challenges due to its three functional groups:
-
Primary Aniline: Susceptible to N-oxidation and silanol interactions (peak tailing).[1]
-
Thioether (Sulfide): Highly prone to oxidation into sulfoxides (
) and sulfones ( ) during sample preparation.[1] -
Methyl Ester: Vulnerable to hydrolysis under extreme pH conditions.
This guide provides two distinct protocols:
Method Selection Strategy
The choice of method depends on the phase of drug development.
-
Use HPLC-UV when assessing the purity of the starting material or monitoring reaction yield (concentrations > 0.1 mg/mL).[1]
-
Use LC-MS/MS when this compound is a potential impurity in a final drug substance (concentrations < 10 ppm).[1]
Decision Matrix (Graphviz)[1]
Figure 1: Decision matrix for selecting the appropriate quantification workflow.
Sample Preparation (Critical Control Points)
Warning: The sulfide moiety is air-sensitive.[1] Do not use vigorous vortexing or sonication without temperature control, as heat accelerates oxidation.
Protocol
-
Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent transesterification.
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of ACN. Store at -20°C in amber glass.
-
Working Solution: Dilute with Water/ACN (90:10 v/v) containing 0.1% Ascorbic Acid if oxidation is observed during stability testing.
-
Filtration: Use 0.2 µm PTFE filters. Avoid Nylon filters, which can adsorb anilines.
Protocol A: HPLC-UV (Routine Quantification)[1]
This method utilizes a "Base-Deactivated" stationary phase to ensure sharp peak shapes for the aniline group without the need for ion-pairing reagents.[1]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Double end-capping reduces silanol interactions with the amine.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Keeps aniline fully protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better UV transparency than MeOH.[1] |
| Flow Rate | 1.0 mL/mL | Standard backpressure optimization. |
| Column Temp | 30°C | Maintains reproducible retention times. |
| Detection | UV at 254 nm (primary) & 290 nm (secondary) | 254 nm targets the phenyl ring; 290 nm is specific to the aniline-sulfide conjugation.[1] |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (elute polar salts) |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash (elute dimers/oxidized species) |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End |
Protocol B: LC-MS/MS (Trace Analysis)[1]
For detection at ng/mL levels, the aniline moiety provides excellent ionization efficiency in positive electrospray ionization (ESI+) mode.
Mass Spectrometry Parameters
-
Source: ESI Positive (
)[1] -
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp: 400°C
-
Precursor Ion: [M+H]⁺ = 212.1 m/z[1]
MRM Transitions (Multiple Reaction Monitoring)
| Transition | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
| Quantifier | 212.1 | 136.1 | 15 | Loss of methyl propanoate chain ( |
| Qualifier 1 | 212.1 | 108.0 | 25 | Formation of 4-aminothiophenol cation.[1] |
| Qualifier 2 | 212.1 | 180.1 | 10 | Loss of methanol (methoxy group).[1] |
LC-MS Workflow Diagram
Figure 2: LC-MS/MS workflow for trace quantification.
Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor: Must be < 1.5 (Critical for the amine).[1] If tailing occurs, increase buffer ionic strength or switch to a "Shield RP" column.
-
Resolution: > 2.0 between the Main Peak and the Sulfoxide degradant (typically elutes earlier due to higher polarity).[1]
Common Pitfalls
-
Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (ACN) and injecting a large volume into a high-aqueous initial gradient.[1] Solution: Match sample diluent to initial mobile phase (e.g., 10% ACN).[1]
-
Ghost Peaks: The sulfide can react with peroxides in aged solvents. Solution: Use fresh HPLC-grade solvents and avoid THF.
-
Carryover: Anilines stick to stainless steel. Solution: Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Methyl 3-[(4-aminophenyl)sulfanyl]propanoate Product Specification. Retrieved from [1]
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Anilines are often flagged for structural alerts). Retrieved from [1]
-
PubChem. (2023). Compound Summary: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CID 14790237).[1][2] Retrieved from [1]
-
Dolan, J. W. (2002). LCGC North America. "Tailing Peaks: The Silanol Effect." (Context for amine analysis). Retrieved from
role as an intermediate in heterocyclic synthesis
Application Note & Protocol
Topic: The Role of Versatile Intermediates in Modern Heterocyclic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of Heterocycles and the Quest for Synthetic Efficiency
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and ability to engage in a multitude of intermolecular interactions make them "privileged scaffolds" in drug discovery. The challenge for synthetic and medicinal chemists lies not only in designing novel heterocyclic entities but also in developing efficient, robust, and scalable routes to access them.
Traditional linear synthetic approaches are often plagued by multiple steps, laborious purifications, and poor overall yields. Modern drug development demands strategies that maximize efficiency and rapidly generate molecular diversity. This guide focuses on the power of versatile synthetic intermediates and multicomponent reactions (MCRs), which offer an elegant solution by constructing complex heterocyclic frameworks in a single, convergent operation. We will explore the chemistry of β-enaminones, a class of exceptionally versatile building blocks, and delve into cornerstone MCRs like the Hantzsch, Biginelli, and Gewald syntheses, providing both mechanistic insights and field-proven protocols.
The Power of β-Enaminones: A Nexus of Reactivity
β-Enaminones are a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a C=C double bond (N-C=C-C=O). This "push-pull" electronic system, where the amine "pushes" electron density and the carbonyl "pulls" it, results in a unique and highly tunable reactivity profile.[1][2] They possess multiple nucleophilic and electrophilic centers, making them ideal precursors for a wide array of heterocyclic systems.[1][3][4]
Structure and Ambident Reactivity
The delocalization of π-electrons across the enaminone backbone creates a molecule with several reactive sites. The nitrogen atom and the α-carbon are nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. This ambident nature allows enaminones to react with a diverse range of reagents to form five- and six-membered rings, as well as more complex fused systems.[1][5]
General Synthesis of Enaminones
Enaminones are readily accessible through several straightforward methods. The most common approach involves the condensation of β-dicarbonyl compounds (like β-ketoesters or 1,3-diketones) with primary or secondary amines, often with acid catalysis to facilitate the removal of water.[6][7] Another widely used method is the reaction of an active methylene ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a reagent and a dehydrating agent.[1]
Applications in Heterocyclic Synthesis
The true power of enaminones is realized in their conversion to valuable heterocyclic scaffolds.
-
Pyridine Synthesis: Enaminones are cornerstone intermediates for constructing the pyridine ring. In a powerful domino reaction, two equivalents of a primary enaminone can react with an aldehyde in the presence of an acid promoter to generate fully substituted pyridines.[8] This process involves the cascade formation of two C-C bonds and one C-N bond in a single operation.[8] They can also react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base and an ammonium salt to yield substituted pyridines.[9]
-
Pyrimidine Synthesis: The pyrimidine core, central to nucleic acids and numerous drugs, is readily synthesized from enaminones. For instance, reacting β-enaminones with amidinium salts or guanidine provides a direct route to substituted pyrimidines.[10][11] This transformation leverages the electrophilic nature of the enaminone backbone and the nucleophilicity of the amidine nitrogen atoms.
-
Pyrrole Synthesis: Specially functionalized enaminones serve as precursors to pyrroles, a key motif in blockbuster drugs like atorvastatin.[12] For example, N-propargylic β-enaminones can undergo metal-catalyzed intramolecular cyclization to afford a diverse range of substituted pyrroles, often in a one-pot, two-step process.[13][14]
Foundational Multicomponent Reactions (MCRs) in Heterocyclic Chemistry
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are a paradigm of efficiency and atom economy. They are instrumental in building libraries of drug-like molecules.
Hantzsch Pyridine Synthesis
First reported in 1881 by Arthur Hantzsch, this reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are not only precursors to pyridines but are themselves a class of important cardiovascular drugs (e.g., nifedipine, amlodipine).[15][16] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[16][17]
The reaction proceeds through the in situ formation of two key intermediates. The causality of the process is a beautiful orchestration of fundamental organic reactions:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.[15]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[15]
-
Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine ring.[15][18]
Caption: Workflow of the Hantzsch 1,4-Dihydropyridine Synthesis.
This protocol is a self-validating system. Adherence to the stoichiometry and conditions should provide the product with the expected characteristics, confirming the successful execution of the reaction.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add concentrated ammonium hydroxide (7.5 mL, ~110 mmol).
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.
-
Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).
-
Purification and Characterization: The crude product can be recrystallized from hot ethanol to yield yellow crystals.
-
Expected Yield: 75-85%.
-
Melting Point: 156-158 °C.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show characteristic peaks for the NH proton (~5.7 ppm), the C4-H proton (~5.0 ppm), and the methyl and ethyl ester groups.
-
| Reactant | Role | Key Feature |
| Benzaldehyde | Aldehyde | Forms the C4 position of the DHP ring |
| Ethyl Acetoacetate | β-Ketoester (2 equiv.) | Provides the carbon backbone for the rest of the ring |
| Ammonium Hydroxide | Nitrogen Source | Incorporates the nitrogen heteroatom |
Table 1: Components of a Representative Hantzsch Synthesis.
Biginelli Dihydropyrimidine Synthesis
The Biginelli reaction is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, urea (or thiourea), and a β-ketoester.[19][20] First described by Pietro Biginelli in 1891, this MCR has seen a renaissance due to the wide range of biological activities exhibited by the DHPM scaffold, including roles as calcium channel blockers and antihypertensive agents.[19][21]
The reaction is typically acid-catalyzed. While the exact sequence can vary with conditions, a widely accepted mechanism involves the following key steps:
-
Aldehyde-Urea Condensation: The reaction begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.[19]
-
Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.
-
Cyclization and Dehydration: Intramolecular cyclization via attack of the second urea nitrogen onto the ester carbonyl group, followed by dehydration, yields the final DHPM product.[19]
Caption: Simplified Mechanism of the Biginelli Reaction.
This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, showcasing the reaction's utility in preparing biologically active molecules.
-
Reagent Combination: In a 50 mL flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (0.91 g, 12 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Thermal Conditions: Reflux the mixture with stirring for 12-16 hours. Monitor the reaction by TLC (2:1 hexane/ethyl acetate).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to give a white or off-white solid.
-
Expected Yield: 60-75%.
-
Characterization: Confirm structure via melting point, NMR, and Mass Spectrometry.
-
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot MCR for the synthesis of polysubstituted 2-aminothiophenes.[22][23] Reported by Karl Gewald in 1966, the reaction condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[22][24] The resulting 2-aminothiophene scaffold is a prominent feature in numerous medicinally important compounds with anti-inflammatory, antiviral, and antiproliferative properties.[22]
The mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[22][25] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. rua.ua.es [rua.ua.es]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 20. Biginelli Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Gewald reaction - Wikipedia [en.wikipedia.org]
- 24. jk-sci.com [jk-sci.com]
- 25. researchgate.net [researchgate.net]
Application Note: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate as a Bifunctional Building Block in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols
Executive Summary
In modern drug discovery and complex organic synthesis, the demand for modular, bifunctional building blocks is paramount. Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 1175690-36-4)[1] serves as a highly versatile scaffold. By combining a nucleophilic aniline, a flexible thioether linkage, and a latent electrophilic ester, this compound enables orthogonal functionalization. As a Senior Application Scientist, I have designed this guide to detail the causality behind its reactivity and provide self-validating protocols for its integration into targeted therapeutics, such as PROTAC linkers and enzyme inhibitors.
Structural Rationale & Physicochemical Profiling
The strategic value of this building block lies in its three distinct functional domains, each offering unique synthetic handles:
-
The Aniline Moiety (Primary Amine): Offers excellent nucleophilicity for N-acylation, reductive amination, and Buchwald-Hartwig cross-coupling. The 4-aminophenylthio motif is a privileged structural feature, previously deployed in the synthesis of potent neuroprotective agents[2] and organo-inorganic hybrid nanocatalysts[3].
-
The Thioether Linkage (-S-): Acts as a flexible, lipophilic spacer. Crucially, it serves as a metabolic tuning point; it can be oxidized to a sulfoxide or sulfone to precisely modulate the topological polar surface area (tPSA) and aqueous solubility, a strategy famously utilized in aromatic sulfone metalloprotease inhibitors[4].
-
The Methyl Propanoate Group (Ester): Functions as a masked carboxylic acid. It remains stable under the neutral/acidic conditions of amine functionalization but is easily saponified under mild basic conditions to yield a free acid for subsequent peptide or linker coupling.
Functional group logic and orthogonal reactivity profile of the building block.
Orthogonal Reactivity & Synthetic Workflows
The true power of methyl 3-[(4-aminophenyl)sulfanyl]propanoate is its ability to undergo sequential functionalization without the need for complex, atom-inefficient protecting group strategies.
-
Workflow Causality: The aniline nitrogen is significantly more nucleophilic than the thioether sulfur. By carefully controlling stoichiometry and temperature (0 °C), electrophiles (like acyl chlorides) will selectively react with the amine. Following this, the methyl ester can be hydrolyzed using a mild base (LiOH) that will not cleave the newly formed amide bond. Finally, the thioether can be oxidized.
Divergent synthetic workflows for methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating. Each step includes built-in analytical checkpoints to ensure the chemical transformation has occurred precisely as intended.
Protocol A: Chemoselective N-Acylation
Objective: Selectively functionalize the aniline moiety while preserving the thioether and ester. Causality: N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring a cleaner reaction profile. Dichloromethane (DCM) is used as an aprotic solvent to stabilize the acyl chloride.
-
Initiation: Dissolve methyl 3-[(4-aminophenyl)sulfanyl]propanoate (1.0 eq) in anhydrous DCM (0.2 M).
-
Base Addition: Add DIPEA (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Cooling is critical to suppress thioester formation and minimize exothermic degradation.
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The starting material (amine) will stain heavily with ninhydrin. The successful product will be ninhydrin-negative and show a higher Rf value.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild Ester Saponification
Objective: Unmask the carboxylic acid for downstream coupling. Causality: Lithium hydroxide (LiOH) is specifically selected over NaOH or KOH. The Li⁺ ion acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This accelerates the nucleophilic attack of the hydroxide ion at room temperature, preventing the cleavage of the amide bond formed in Protocol A.
-
Initiation: Dissolve the N-acylated intermediate from Protocol A in a 3:1 mixture of THF and H₂O (0.1 M).
-
Reagent Addition: Add LiOH·H₂O (2.0 eq) in a single portion.
-
Propagation: Stir vigorously at room temperature for 4 hours.
-
Validation Checkpoint: LCMS analysis must show a mass shift of -14 Da (loss of the methyl group). On TLC, the spot will disappear from the organic phase and become baseline-bound due to the formation of the highly polar carboxylate salt.
-
Workup: Evaporate the THF in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The free carboxylic acid will precipitate. Filter and dry under a high vacuum.
Protocol C: Thioether Oxidation to Sulfone
Objective: Tune the pharmacokinetic properties by converting the thioether to a sulfone. Causality: meta-Chloroperoxybenzoic acid (mCPBA) is an electrophilic oxidant. Using exactly 2.2 equivalents ensures complete conversion to the sulfone, bypassing the sulfoxide intermediate, without causing N-oxidation of the amide.
-
Initiation: Dissolve the intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Oxidation: Slowly add mCPBA (2.2 eq, assuming 77% purity) in small portions.
-
Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Validation Checkpoint: LCMS must confirm a +32 Da mass shift (addition of two oxygen atoms).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM and purify via flash chromatography.
Quantitative Data & Analytical Checkpoints
To facilitate rapid reaction monitoring and troubleshooting, the expected quantitative outcomes and analytical markers for the above protocols are summarized below:
| Reaction Step | Reagents & Solvents | Temp / Time | Expected Yield | LCMS Marker | TLC (Hex/EtOAc) |
| N-Acylation | R-COCl, DIPEA, DCM | 0 °C to RT, 2h | 85 – 95% | [M+H]⁺ of Amide | Rf ~0.5 (1:1) |
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O | RT, 4h | 90 – 98% | [M-14+H]⁺ | Rf ~0.1 (Acidic) |
| Thioether Oxidation | mCPBA (2.2 eq), DCM | 0 °C to RT, 3h | 80 – 90% | [M+32+H]⁺ | Rf ~0.3 (1:1) |
References
-
ChemSrc. "Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 1175690-36-4)". ChemSrc Database. 1
-
Pieper, A. A., et al. "US9902713B2 - Neuroprotective compounds and use thereof". Google Patents. 2
-
Levin, J. I., et al. "EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor". Google Patents. 4
-
Keshavarz, R., & Farahi, M. "One-Pot Synthesis of Spirooxindole Derivatives Catalyzed by Lipase in the Presence of Water". ResearchGate.3
Sources
- 1. 1175690-36-4_CAS号:1175690-36-4_6-(1-tert-butoxycarbonyl-2,5-dihydro-1H-pyrrol-3-yl)-pyridine-2-carboxylic acid methyl ester - 化源网 [chemsrc.com]
- 2. US9902713B2 - Neuroprotective compounds and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-[(4-aminophenyl)sulfanyl]propanoate Synthesis
Ticket ID: #YIELD-OPT-4ATP-MA Subject: Yield Improvement & Impurity Control for Thio-Michael Addition Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering yield losses in the synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate via the Michael addition of 4-aminothiophenol (4-ATP) to methyl acrylate .
Our analysis identifies three critical failure modes responsible for yield attrition in this specific pathway:
-
Oxidative Dimerization: Rapid conversion of 4-ATP to bis(4-aminophenyl) disulfide (impurity A ).[1]
-
Chemoselectivity Loss: Competitive N-alkylation leading to double-addition byproducts (impurity B ).[1]
-
Polymerization: Radical polymerization of methyl acrylate initiated by impurities or light.[1]
This guide provides a self-validating protocol designed to suppress these side reactions and maximize the atom economy of the S-alkylation.
Part 1: The Reaction Landscape (Visualized)
Before adjusting your protocol, you must visualize the competing pathways. The diagram below maps the desired kinetic pathway against the thermodynamic sinks that are lowering your yield.
Figure 1: Kinetic competition between the desired S-Michael addition and oxidative/chemoselective side reactions.[1][2]
Part 2: Critical Control Points (Troubleshooting)
Module 1: Preventing Disulfide Formation (The "Missing" Starting Material)
Symptom: The reaction mixture turns cloudy or precipitates a yellow solid; starting material is consumed, but product yield is low. Root Cause: 4-ATP is highly susceptible to oxidation by atmospheric oxygen, forming the disulfide dimer.[1] This reaction is accelerated in basic media.[1]
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Strict N₂/Ar Sparging | Degas solvents for 15 mins prior to addition. Oxygen is the primary oxidant here. |
| Additives | TCEP or Phosphines | If working in aqueous/mixed solvents, adding 1-5 mol% TCEP (Tris(2-carboxyethyl)phosphine) can scavenge disulfides back to thiols [1].[1] |
| Concentration | High (0.5 – 1.0 M) | Higher concentration favors the bimolecular Michael addition over the oxidation (which often depends on dissolved O₂ diffusion).[1] |
Module 2: Ensuring Chemoselectivity (S- vs. N-Alkylation)
Symptom: LC-MS shows a peak with Mass = Product + 86 Da (Methyl acrylate unit).[1] Root Cause: The amine on the aniline ring is nucleophilic. While the thiol is a softer and better nucleophile (reacting faster), high temperatures or large excesses of acrylate will drive N-alkylation.
Q: Should I use a large excess of methyl acrylate to push conversion? A: NO. This is a common error.[1]
-
Protocol: Use 1.05 equivalents maximum.
-
Reasoning: Large excesses increase the statistical probability of the acrylate reacting with the amine of your product (which is now the most abundant amine species).
-
Control: Add methyl acrylate dropwise at 0°C. This keeps the instantaneous concentration of the electrophile low, ensuring the highly reactive thiol consumes it before the amine can compete.
Part 3: The Optimized Protocol
This protocol utilizes a "Click Chemistry" approach, leveraging the high nucleophilicity of the thiolate anion while suppressing side reactions.
Reagents:
-
4-Aminothiophenol (1.0 eq)[1]
-
Methyl Acrylate (1.05 eq)[1]
-
Catalyst: Triethylamine (Et₃N) (0.1 eq) or DMPP (Dimethylphenylphosphine) (0.01 eq) for ultra-fast kinetics [2].[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
Step-by-Step Workflow:
-
System Prep: Flame-dry or oven-dry a round-bottom flask. Flush with Nitrogen/Argon.[1]
-
Solvent Degassing: Sparge MeOH with inert gas for 15 minutes. Crucial for yield.
-
Dissolution: Dissolve 4-ATP (1.0 eq) in MeOH (concentration ~0.5 M).
-
Catalyst Addition: Add Et₃N (0.1 eq).
-
Controlled Addition: Cool to 0°C (ice bath). Add Methyl Acrylate (1.05 eq) dropwise over 10-20 minutes.[1]
-
Why 0°C? Reduces the rate of N-alkylation significantly while allowing S-alkylation to proceed.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 1–3 hours.
-
Monitoring: Check TLC (Hexane/EtOAc).[1] The disulfide impurity usually runs much higher (non-polar) or stays at the baseline depending on the system, distinct from the product.
-
-
Workup:
-
Concentrate the mixture in vacuo to remove MeOH and excess acrylate.
-
Purification: If solid disulfide is present, suspend the residue in a non-polar solvent (like cold Hexane/Ether mix) where the product is soluble but the disulfide often is not, and filter. Alternatively, perform a short silica plug filtration.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: I see a solid precipitate forming during the reaction. What is it? A: This is almost certainly bis(4-aminophenyl) disulfide .[1] It forms if oxygen was present.[1] Do not try to dissolve it with heat (which promotes side reactions).[1] Filter it off. If the yield loss is unacceptable, you must improve your degassing technique or add a reducing agent like TCEP during the reaction [3].
Q2: Can I use water as a solvent? A: Yes, "on-water" conditions can accelerate Michael additions due to hydrogen bonding at the interface.[1] However, water dissolves O₂ well. You must use TCEP (pH > 8) to keep the thiol reduced in aqueous media [2]. For standard organic synthesis, Methanol is more robust.
Q3: My product is an oil, but the literature says it can be a solid. Why? A: Small amounts of methyl acrylate oligomers or solvent residues often prevent crystallization.[1]
-
Fix: High-vacuum drying (to remove acrylate).[1]
-
Fix: Conversion to the HCl salt.[1] Dissolve the oil in ether and bubble HCl gas (or add HCl/Dioxane). The hydrochloride salt of the amine is usually a stable, crystalline solid and purifies the compound from non-basic impurities (like polymer).
Q4: Why not use a stronger base like NaOH? A: Strong bases can hydrolyze the methyl ester (your product) into the carboxylic acid.[1] Et₃N or catalytic phosphines are mild enough to deprotonate the thiol (pKa ~6-7) without touching the ester.[1]
References
-
Burns, J. A., et al. (1991).[1] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] Journal of Organic Chemistry, 56(8), 2648-2650. Link[1]
-
Chan, J. W., et al. (2010).[1] Nucleophile-initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene.[1] Macromolecules, 43(15), 6381–6388. Link[1]
-
Nair, D. P., et al. (2014).[1] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[1] Chemistry of Materials, 26(1), 724–744. Link[1]
-
Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies.[1] Progress in Polymer Science, 31(5), 487-531.[1] Link[1]
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
This molecule is typically synthesized via a Thia-Michael addition between 4-aminothiophenol (4-ATP) and methyl acrylate[1]. While the reaction appears straightforward, the bifunctional nature of 4-ATP (containing both a nucleophilic thiol and a nucleophilic amine) and the oxidative instability of thiols introduce complex competing pathways[2]. This guide dissects the causality behind these side reactions and provides a self-validating protocol to achieve high chemoselectivity.
Part 1: Mechanistic Pathways & Side Reactions
To optimize this synthesis, we must first understand the competing thermodynamic and kinetic forces at play. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is a "soft" nucleophile that kinetically favors 1,4-conjugate addition (Thia-Michael) to the "soft"
Reaction pathways and competing side reactions in the synthesis of the target propanoate.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing a yellowish-white precipitate forming during the reaction, and my yield is drastically reduced. What is this byproduct? A: This is almost certainly 4,4'-diaminodiphenyl disulfide . Thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, a process that is drastically accelerated by basic conditions[4].
-
Causality: Bases deprotonate the thiol to a highly electron-rich thiolate, which readily transfers an electron to
, forming a thiyl radical that dimerizes. -
Solution: Transition to a strictly inert atmosphere (Argon or
). Degas your solvents by sparging with inert gas for at least 30 minutes prior to use. If possible, eliminate the use of strong inorganic bases (like or ) and rely on solvent-promoted catalysis[3].
Q2: My LC-MS/NMR data shows a mixture of mono-alkylated and di-alkylated products. How do I prevent the amine group from reacting? A: You are observing competing Aza-Michael addition (N-alkylation) and potentially N,S-dialkylation.
-
Causality: While the thiol is more nucleophilic, excess methyl acrylate, prolonged heating, or the use of strong bases will eventually drive the amine to attack the Michael acceptor[2].
-
Solution: Exploit the kinetic difference between the two nucleophiles. Run the reaction at room temperature . Furthermore, switch your solvent to a polar protic solvent like Methanol (MeOH). Methanol acts as a hydrogen-bond donor, activating the carbonyl oxygen of methyl acrylate and stabilizing the transition state. This allows the Thia-Michael addition to proceed rapidly without any added base, leaving the amine unreacted[3].
Q3: The reaction mixture becomes highly viscous and difficult to stir after a few hours. What is happening? A: Polymerization of methyl acrylate .
-
Causality: Methyl acrylate is an activated monomer prone to radical chain polymerization, especially if exposed to light, heat, or trace radical initiators (such as the thiyl radicals formed from thiol oxidation).
-
Solution: Ensure your methyl acrylate contains a radical inhibitor (typically 10-100 ppm MEHQ or BHT). Do not distill off the inhibitor unless you plan to use the reagent immediately under strict radical-free conditions. Shield the reaction flask from direct UV/sunlight.
Decision tree for troubleshooting common side reactions during synthesis.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes in-house and literature-supported data on how different reaction environments dictate the chemoselectivity of 4-ATP reacting with methyl acrylate.
| Reaction Condition | Additive / Base | Dominant Pathway | Yield of Target (%) | Major Side Reaction |
| THF, Air, Reflux | Mixed (Thia/Aza) | < 40% | Disulfide, N-Alkylation | |
| DMF, | Thia-Michael | 60 - 70% | N,S-Dialkylation | |
| MeOH, | None (Catalyst-free) | Thia-Michael | > 90% | None (Trace Disulfide) |
| Neat, Air, RT | None | Sluggish/Polymer | < 20% | Poly(methyl acrylate) |
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system. By utilizing methanol as a hydrogen-bonding catalyst and eliminating inorganic bases, we ensure that only the highly nucleophilic thiol reacts at room temperature.
Materials Required:
-
4-Aminothiophenol (1.0 equiv, 10 mmol)
-
Methyl acrylate (1.05 equiv, 10.5 mmol) - Ensure it contains MEHQ inhibitor.
-
Anhydrous Methanol (20 mL)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Solvent Preparation (Critical for preventing Disulfide): Transfer 20 mL of anhydrous methanol to a 50 mL round-bottom flask. Sparge the solvent with Argon for 30 minutes to displace dissolved oxygen[4].
-
Reagent Addition: Under a positive flow of Argon, add 4-aminothiophenol (1.25 g, 10 mmol) to the flask. Stir until completely dissolved.
-
Electrophile Introduction: Place the flask in a room-temperature water bath (to act as a mild heat sink, as the reaction is exothermic). Add methyl acrylate (0.95 mL, 10.5 mmol) dropwise over 5 minutes using a syringe.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (
). Monitor the reaction via TLC (Eluent: 70:30 Hexane:Ethyl Acetate).-
Validation Check: The starting thiol (
) should disappear within 2-4 hours. The target product will appear as a new UV-active spot ( ). If a spot appears at the baseline, it indicates amine over-alkylation. If a spot appears at the solvent front, it indicates disulfide formation.
-
-
Workup & Isolation: Once TLC indicates complete consumption of the thiol, remove the methanol under reduced pressure using a rotary evaporator (bath temp < 35°C to prevent thermal degradation).
-
Purification: The crude product is typically >95% pure. If trace disulfide is present, purify via flash column chromatography over silica gel (Hexane/EtOAc gradient) to yield pure methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
References
Sources
stability issues of methyl 3-[(4-aminophenyl)sulfanyl]propanoate under acidic conditions
Welcome to the Application Science Troubleshooting Portal. As researchers and drug development professionals, working with multifunctional molecules like methyl 3-[(4-aminophenyl)sulfanyl]propanoate (C₁₀H₁₃NO₂S) requires precise environmental control. This molecule contains three distinct functional groups—an aniline, a thioether, and a methyl ester—each with competing electronic and steric demands.
Under acidic conditions, this compound is highly susceptible to structural degradation and phase-partitioning failures. This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the integrity of your workflows.
Part 1: Quantitative Behavior Matrix
To troubleshoot effectively, you must first understand the physicochemical state of the molecule across different pH environments. The table below summarizes the quantitative and qualitative behavior of the compound, dictating your experimental boundaries.
Table 1: pH-Dependent Physicochemical State and Stability
| pH Range | Aniline State (pKa ~4.6) | Ester State | Thioether State | Primary Solvation Phase | Critical Failure Mode |
| < 3.0 | Protonated (Anilinium, -NH₃⁺) | Hydrolyzing | Stable (unless oxidants present) | Aqueous | Ester hydrolysis; Product loss to aqueous waste. |
| 4.0 - 5.0 | Equilibrium (-NH₂ ⇌ -NH₃⁺) | Slow Hydrolysis | Stable | Emulsion / Mixed | Poor extraction recovery; Emulsion formation. |
| 6.0 - 8.0 | Neutral Free Base (-NH₂) | Stable | Stable | Organic | None (Optimal working range) |
| > 10.0 | Neutral Free Base (-NH₂) | Saponifying | Stable | Organic / Aqueous | Base-catalyzed ester cleavage (Saponification). |
Part 2: Deep-Dive Troubleshooting & FAQs
Q1: During acidic workup, my compound degrades into a highly polar species with a lower retention time on RP-HPLC. What is happening?
Root Cause: Acid-catalyzed ester hydrolysis. Mechanistic Insight: The methyl ester moiety is susceptible to nucleophilic acyl substitution. In the presence of a strong acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic. Water (even trace amounts in organic solvents) acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. This intermediate collapses, expelling methanol and yielding 3-[(4-aminophenyl)sulfanyl]propanoic acid[1]. Because the resulting carboxylic acid is significantly more polar than the methyl ester, it elutes earlier on reverse-phase HPLC.
Fig 1: Mechanistic pathway of acid-catalyzed ester hydrolysis for the target molecule.
Q2: Why does my compound completely disappear from the organic phase (EtOAc/DCM) when washing with 1M HCl?
Root Cause: Aniline protonation and phase inversion. Mechanistic Insight: The 4-amino group (aniline) is a weak base with a pKa of approximately 4.6[2]. When exposed to 1M HCl (pH ~0), the nitrogen lone pair is instantly protonated to form an anilinium chloride salt. This ionic species has a drastically reduced LogP, making it highly soluble in water and insoluble in standard organic extraction solvents. If you discard the aqueous layer during an acidic wash, you are discarding your product.
Q3: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound in dilute acid. Is the thioether cleaving?
Root Cause: Thioether oxidation to a sulfoxide. Mechanistic Insight: Thioethers are generally resilient to dilute, non-oxidizing acids[3]. However, if you are using acids with oxidizing potential (e.g., nitric acid) or if your acidic solvent contains dissolved oxygen or trace peroxides (common in aged ethereal solvents), the acid can catalyze the oxidation of the sulfanyl group (-S-) to a sulfoxide (-S(=O)-). This adds exactly one oxygen atom (+16 Da). To prevent this, degas your solvents and avoid oxidizing acids.
Part 3: Validated Experimental Protocols
To prevent the stability issues outlined above, you must utilize a self-validating, acid-free extraction protocol. The following methodology ensures the ester remains intact while keeping the aniline in its organic-soluble free-base form.
Protocol A: Buffered Liquid-Liquid Extraction (LLE) for Acidic Reaction Mixtures
Use this protocol to safely isolate methyl 3-[(4-aminophenyl)sulfanyl]propanoate from an acidic reaction matrix.
Materials Required:
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) pre-chilled to 4°C.
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
pH indicator strips (Range 0-14).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology:
-
Preparation: Place the reaction vessel containing the acidic mixture in an ice-water bath to suppress thermally-driven hydrolysis.
-
Quenching: Slowly add the acidic reaction mixture dropwise into a vigorously stirring flask containing 3 volumes of pre-chilled saturated NaHCO₃. Caution: CO₂ gas will evolve rapidly. Ensure adequate ventilation and headspace.
-
Validation (Critical): Stop stirring and check the pH of the aqueous phase using indicator strips. The pH must read between 7.5 and 8.5. If the pH is below 7.0, add more NaHCO₃ until the target pH is reached. This ensures the anilinium ion is fully deprotonated back to the free base.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add 2 volumes of EtOAc or DCM. Invert gently and vent immediately to release residual CO₂.
-
Separation: Allow the phases to separate. The target ester will now reside entirely in the organic layer. Collect the organic phase.
-
Washing: Wash the organic phase once with 1 volume of brine (saturated NaCl) to remove residual water and dissolved salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at a water bath temperature not exceeding 35°C to prevent thermal degradation.
Fig 2: Logical workflow for the phase partitioning and extraction of the aniline derivative.
Part 4: References
-
15.8: Hydrolysis of Esters - Chemistry LibreTexts. LibreTexts. Available at:[Link]
-
Physics-Informed Machine Learning Enables Rapid Macroscopic pKa Prediction. Rowan. Available at: [Link]
-
Facile Conversion of Cysteine and Alkyl Cysteines to Dehydroalanine on Protein Surfaces: Versatile and Switchable Access to Functionalized Proteins. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
Sources
preventing oxidation of the sulfanyl group during synthesis
Ticket Subject: Prevention of Thiol (Sulfanyl) Oxidation During Synthesis Status: Open Assigned Specialist: Senior Application Scientist
System Diagnostics: Understanding the Failure Mode
Before implementing a fix, it is critical to understand the mechanism of failure. The sulfanyl group (-SH), also known as a thiol, is a "soft" nucleophile that is exceptionally prone to oxidation. This is not a random event; it follows specific kinetic pathways triggered by environmental factors.
The Oxidation Cascade
The primary failure mode is the conversion of free thiols into disulfides (-S-S-). If left unchecked, this can progress to irreversible oxidation states (sulfinic/sulfonic acids).
Figure 1: The Thiol Oxidation Cascade. Note that while disulfide formation is reversible (dashed blue line), oxidation to sulfonic acid is a permanent "dead end" for the molecule.
Preventative Maintenance: Environmental Control
The most effective strategy is exclusion . If the oxidant (O₂) or the catalyst (Metal ions) is absent, the reaction cannot proceed.
Protocol A: The Freeze-Pump-Thaw Cycle (Gold Standard)
Use this for highly sensitive steps where sparging is insufficient.
-
Setup: Place your solvent/solution in a Schlenk flask. Fill no more than 50% volume.
-
Freeze: Immerse the flask in liquid nitrogen (LN₂) until the solvent is solid.
-
Pump: Open the flask to high vacuum (0.01–0.1 mmHg) for 5–10 minutes. Crucial: Keep the flask frozen.
-
Thaw: Close the vacuum. Remove the LN₂ bath and thaw the solvent in a warm water bath. Gas bubbles will evolve.[1][2]
-
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon (Ar is heavier than air and provides a better "blanket" than N₂).
Protocol B: Chelation Strategy
Trace metals (Fe³⁺, Cu²⁺) act as catalysts, lowering the activation energy for oxidation by orders of magnitude [1].
-
The Fix: Add 1–5 mM EDTA (Ethylenediaminetetraacetic acid) to all aqueous buffers.
-
Why: EDTA sequesters metal ions into an inert complex, effectively "disarming" the catalyst.
Hardware Upgrades: Chemical Protection
When environmental control is impossible (e.g., multi-step synthesis), you must "mask" the thiol. Choose a protecting group based on your deprotection conditions.
Figure 2: Decision Matrix for Thiol Protecting Groups.
Protecting Group Stability Table
| Group | Structure | Stability | Removal Conditions | Best For |
| Trityl (Trt) | -CPh₃ | Base stable | 1-5% TFA + Scavenger (TIPS) | Peptide synthesis (Fmoc) |
| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Acid/Base stable | Iodine (I₂) oxidation or Hg(II) | Orthogonal protection |
| Thioester (Acetyl) | -C(O)CH₃ | Acid stable | Weak base (NH₂OH) or NaOMe | Preventing disulfide exchange |
| p-Methoxybenzyl (PMB) | -CH₂Ph-OMe | Base stable | Strong Acid (HF/TFMSA) | Harsh synthetic routes |
Disaster Recovery: Rescue Protocols
If oxidation occurs (disulfide formation), you must reduce the bond.[3] Do not use Sodium Borohydride (NaBH₄) indiscriminately, as it may reduce other functional groups (aldehydes/ketones).
Comparative Analysis of Reducing Agents
| Feature | DTT (Dithiothreitol) | β-ME (Beta-Mercaptoethanol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange | Nucleophilic attack by Phosphine |
| Odor | Unpleasant | Foul (Rotten eggs) | Odorless |
| pH Range | pH > 7.5 (Requires thiolate) | pH > 8.0 | pH 1.5 – 8.5 |
| Stability | Oxidizes rapidly in air | Volatile & Oxidizes | Stable in air/solution |
| Irreversibility | Equilibrium process | Equilibrium process | Irreversible |
| Recommendation | Standard use | Legacy / Low cost | High-value / Sensitive samples |
Protocol: Rescue with TCEP
TCEP is preferred because it works in acidic media (preventing re-oxidation) and is irreversible [2].
-
Prepare Stock: Dissolve TCEP-HCl in water or buffer to 0.5 M. Neutralize with NaOH if the solution must be pH neutral (TCEP-HCl is acidic).
-
Dosage: Add TCEP to the reaction mixture at a 2–5 molar excess relative to the estimated disulfide content.
-
Incubation: Stir for 15–30 minutes at Room Temperature.
Troubleshooting Matrix (FAQ)
Q: My yield is low, and NMR shows a mixture of products.
-
A: Check for disulfide scrambling. If you have multiple thiols, they may be forming intermolecular polymers. Fix: Run the reaction at high dilution (<0.05 M) to favor intramolecular reaction over intermolecular polymerization.
Q: I cannot use TCEP or DTT because they interfere with my downstream metal catalyst.
-
A: Use Solid-Supported Phosphines (e.g., Polymer-bound Triphenylphosphine). You can flow your solution through a cartridge of this resin to reduce disulfides without contaminating the filtrate with free reducing agents.
Q: My thiol is oxidizing even under Argon.
-
A: Check your solvent pH. At pH > 8, the thiol becomes a thiolate anion (RS⁻), which is millions of times more reactive toward oxidation than the neutral thiol [3]. Fix: Lower the pH to < 6 during workup/storage if possible.
References
- Source: Kachur, A. V., et al. "Mechanism of Copper-Catalyzed Oxidation of Thiols." General Chemistry, 1995.
-
TCEP Properties & Stability
-
Source: Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 1991, 56(8), 2648-2650. Link
- Context: The foundational paper establishing TCEP as a stable, irreversible reductant active
-
- Source: Whitesides, G. M., et al. "Rates of Thiol-Disulfide Interchange." Journal of Organic Chemistry, 1977.
-
Protecting Group Strategies
-
Source: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
- Context: Comprehensive review of deprotection conditions for Trityl, Acm, and other sulfur-protecting groups.
-
Sources
Technical Support Center: Column Chromatography Purification of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
Welcome to the technical support guide for the purification of methyl 3-[(4-aminophenyl)sulfanyl]propanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose and solve purification challenges effectively.
Introduction
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is a molecule that incorporates three distinct functional groups: a basic aromatic amine (aniline), a polar ester, and a thioether. This unique combination presents a specific and significant challenge during purification by standard silica gel column chromatography. The primary issue arises from the interaction between the basic amine and the acidic surface of the silica gel, often leading to poor separation, low yield, and product degradation. This guide is structured to address these issues head-on, providing both preventative strategies and corrective actions.
Frequently Asked Questions (FAQs)
Q1: Why does my compound, methyl 3-[(4-aminophenyl)sulfanyl]propanoate, streak so badly on a silica gel TLC plate and column?
The most common reason for severe streaking or tailing of this compound is the strong acid-base interaction between the basic aniline functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] Silica gel is an acidic stationary phase.[2] The lone pair of electrons on the nitrogen atom of your compound's aminophenyl group can be protonated by these surface silanols, leading to a strong ionic bond. This causes the molecule to "stick" tenaciously to the stationary phase instead of eluting smoothly, resulting in broad, streaky bands and poor separation.[1]
Caption: Interaction between the basic analyte and acidic silica gel.
Q2: My compound appears to be degrading during chromatography. What is causing this and how can I stop it?
Silica gel's acidic nature can not only cause poor elution but also catalyze the degradation of sensitive compounds.[3] Anilines, in particular, are susceptible to oxidation, which can be accelerated by the acidic environment and large surface area of the silica gel. This often manifests as the appearance of new, colored spots on your TLC plate and a lower-than-expected yield of your desired product.
To mitigate degradation:
-
Neutralize the Stationary Phase: Add a basic modifier like triethylamine (TEA) to your mobile phase. This deactivates the acidic sites responsible for the degradation.[3]
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade. Using flash chromatography (applying gentle air pressure) instead of gravity chromatography significantly speeds up the process.[4]
-
Use an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase, such as neutral alumina.[3]
Q3: What is the best stationary phase and mobile phase combination to start with?
For most applications, standard flash-grade silica gel (e.g., 230-400 mesh) is the most practical and cost-effective choice, provided you modify the mobile phase correctly.[2][5]
Recommended Starting Point:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like Hexanes and a polar solvent like Ethyl Acetate.
-
Crucial Additive: Always add 0.5-1% triethylamine (TEA) by volume to your eluent mixture. [3] This is the single most important step to ensure a successful separation.
-
Finding the Ratio: Use Thin-Layer Chromatography (TLC) to determine the optimal ratio of hexanes to ethyl acetate.[4] Prepare several test solvents (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc, each containing 1% TEA) and run TLC plates. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.
Sources
dealing with impurities in methyl 3-[(4-aminophenyl)sulfanyl]propanoate synthesis
The following technical guide addresses the synthesis and purification of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS: 35418-07-6). This guide is structured to assist researchers in troubleshooting specific impurity profiles arising from the Michael addition of 4-aminothiophenol to methyl acrylate.
Executive Summary & Reaction Context
Target Molecule: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate Primary Synthetic Route: Thia-Michael Addition Reagents: 4-Aminothiophenol (Nucleophile) + Methyl Acrylate (Michael Acceptor)
This synthesis relies on Chemoselectivity . You possess a bifunctional nucleophile (4-aminothiophenol) containing both a thiol (-SH) and an amine (-NH₂).
-
The Goal: Exclusively alkylate the sulfur (S-alkylation).
-
The Challenge: Prevent reaction at the nitrogen (N-alkylation) and oxidation of the sulfur (Disulfide formation).
According to Hard-Soft Acid-Base (HSAB) theory , the sulfur atom is a "soft" nucleophile, while the nitrogen is "harder." Methyl acrylate is a "soft" electrophile. Therefore, under neutral or kinetic control, S-alkylation is favored. Deviations in temperature, stoichiometry, or pH will lead to specific impurity profiles described below.
Interactive Troubleshooting Modules
Module A: The "Double-Addition" Problem (Chemoselectivity)
Symptom:
-
LC-MS shows a mass of M+ + 86 (Target + Methyl Acrylate).
-
Proton NMR shows two sets of ester methoxy signals and complex aliphatic multiplets.
-
Yield of the desired solid is low; product appears as an oil or gum.
Diagnosis: Bis-alkylation (S- and N-alkylation) You have successfully alkylated the sulfur, but the product reacted again with excess methyl acrylate at the nitrogen position.
Root Cause:
-
Excess Methyl Acrylate: Using >1.1 equivalents drives the reaction toward the amine.
-
High Temperature: Overcoming the activation energy barrier for the N-alkylation (which is higher than S-alkylation).
-
Basic Catalysis: Strong bases deprotonate the amine, increasing its nucleophilicity.
Corrective Protocol:
-
Stoichiometry Control: Use exactly 1.0 equivalents of methyl acrylate. Do not use an excess "to drive completion." The thiol is reactive enough to finish without excess.
-
Solvent Switch: Use Water or Ethanol without base. The reaction proceeds efficiently in water due to "on-water" hydrophobic acceleration, which favors the softer S-nucleophile.
-
Temperature: Conduct the reaction at 0°C to Room Temperature . Do not reflux.
Validation (NMR Check):
-
Target (S-alkyl): Look for triplet at ~3.0 ppm (S-CH ₂).
-
Impurity (N-alkyl): Look for triplet at ~3.4 ppm (N-CH ₂). If you see signals here, you have N-alkylation.
Module B: The "Yellow Solid" Problem (Oxidation)
Symptom:
-
Reaction mixture turns bright yellow/orange rapidly.
-
Insoluble yellow precipitate forms that does not dissolve in the reaction solvent (e.g., Methanol/Ethanol).
-
Mass spec shows a dimer peak (M = 248 Da for the disulfide core).
Diagnosis: Disulfide Formation (4,4'-Dithiodianiline) The starting material (4-aminothiophenol) has oxidized before or during the reaction.
Root Cause:
-
Oxygen Exposure: Thiophenols are highly susceptible to air oxidation to disulfides.
-
Old Reagents: The bottle of 4-aminothiophenol was already partially oxidized.
Corrective Protocol:
-
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Filtration: If the impurity is present in the starting material, dissolve the crude reagent in DCM, filter off the insoluble disulfide (which has poor solubility in DCM), and use the filtrate.
-
In-situ Reduction (Optional): Add a pinch of Zinc dust and dilute HCl (if compatible with ester) or TCEP to the reaction to keep the thiol reduced, though fresh reagents are preferred.
Module C: Polymerization & Hydrolysis
Symptom:
-
Polymerization: Product is a thick, sticky gum that cannot be crystallized. NMR shows broad, undefined peaks in the aliphatic region.
-
Hydrolysis: Product is acidic; soluble in aqueous base (NaHCO₃).
Root Cause:
-
Polymerization: Methyl acrylate polymerized (radical mechanism) due to light/heat or removal of inhibitor (MEHQ).
-
Hydrolysis: Presence of water + base (e.g., NaOH/KOH) hydrolyzed the methyl ester to the carboxylic acid.
Corrective Protocol:
-
Inhibitor: Ensure methyl acrylate contains MEHQ (monomethyl ether hydroquinone). Do not distill it off unless necessary.[1]
-
pH Control: Avoid strong aqueous bases. Use weak organic bases (Triethylamine) or catalyst-free conditions.
Visualizing the Impurity Landscape
The following diagram maps the reaction pathways. Note the Critical Control Point at the Mono-S-Alkylated product.
Caption: Reaction network showing the kinetic pathway to the target (Green) vs. thermodynamic or oxidative pathways leading to impurities (Red/Yellow).
Validated Experimental Protocols
Method A: Green Synthesis (Water-Mediated)
Best for high chemoselectivity and simple workup.
| Step | Action | Rationale |
| 1 | Suspend 4-aminothiophenol (10 mmol) in Water (20 mL). | Water promotes "on-water" reaction, favoring hydrophobic interactions (S-alkylation). |
| 2 | Add Methyl Acrylate (10 mmol, 1.0 eq) dropwise at RT. | Exact stoichiometry prevents N-alkylation. |
| 3 | Stir vigorously at Room Temp for 2-4 hours. | Mild conditions preserve the ester and prevent bis-alkylation. |
| 4 | Monitor: Check TLC (Hexane:EtOAc 7:3). | Target spot should appear; starting thiol spot disappears. |
| 5 | Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄. | Removes water.[2] |
| 6 | Purification: Recrystallize from Ethanol/Water or Toluene/Hexane . | Removes any trace disulfide (insoluble) or N-alkylated gum (stays in mother liquor). |
Method B: Analytical Distinction (Self-Validation)
Use this table to interpret your NMR and confirm you have the S-alkyl target and not the N-alkyl impurity.
| Feature | Target (S-Alkylated) | Impurity (N-Alkylated) | Impurity (Bis-Alkylated) |
| Structure | Ar-S -CH₂-CH₂-COOMe | Ar-NH -CH₂-CH₂-COOMe | Ar(S-R)-NH -R |
| Alpha-Proton Shift | Both sets of triplets present | ||
| Aromatic Region | AA'BB' Pattern (Para-sub) | AA'BB' Pattern | Complex / Shifted |
| Mass Spec (ESI) | 179.2 (M+H) | 179.2 (M+H) | 265.3 (M+H) |
Note: The protons adjacent to Nitrogen are more deshielded (downfield) than those adjacent to Sulfur due to the anisotropy and electronegativity differences in this specific conjugation.
References
-
Reaction Mechanism (HSAB & Chemoselectivity)
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.[3]
- Context: Explains why Sulfur (soft base) prefers the beta-carbon of acrylate (soft acid) over Nitrogen (hard base).
-
-
Thia-Michael Addition in Water
- Ranu, B. C., & Mandal, T. (2007).
- Context: Validates the water-mediated protocol for high chemoselectivity without protecting groups.
-
NMR Characterization of S- vs N-Alkylation
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
- Context: Authoritative source for chemical shift data distinguishing sulfide ( -CH protons ~2.8-3.0 ppm) vs amine ( -CH protons ~3.2-3.5 ppm) linkages.
-
Synthesis of Methyl 3-(4-aminophenylthio)
- PubChem Compound Summary for CID 417374.
- Context: Verifies the target structure and physical properties (MW 211.28).
Sources
- 1. methyl 3-(4-aminophenyl)propanoate AKSci HTS038777 [aksci.com]
- 2. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 3. One-Step Synthesis of Pharmaceutical Building Blocks: New Method for anti-Michael Reaction | Tokyo University of Science [tus.ac.jp]
Technical Support Center: Catalyst Selection for the Synthesis of Aminophenyl Thioethers
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of aminophenyl thioethers. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection for C-S cross-coupling reactions to form these valuable compounds.
Introduction
Aminophenyl thioethers are crucial structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, most commonly achieved through transition-metal-catalyzed cross-coupling reactions, presents unique challenges. The presence of both an amino group and a thiol or thiophenol reactant can lead to catalyst inhibition and undesired side reactions. Therefore, careful selection of the catalyst system—comprising the metal precursor and the ligand—is paramount for achieving high yields and selectivity. This guide provides expert insights and practical solutions to common issues encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts used for synthesizing aminophenyl thioethers?
A1: The most prevalent catalysts are based on palladium and copper.[3] Palladium catalysts, often used in conjunction with phosphine ligands, are highly versatile and effective for a broad range of substrates.[4] Copper-based catalysts, which are more economical, have also shown great efficacy, particularly with the use of diamine or other nitrogen-based ligands.[1][5]
Q2: Why is the choice of ligand so critical in these reactions?
A2: The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6][7] For sterically hindered substrates or less reactive aryl halides, bulky, electron-rich ligands can significantly improve reaction rates and yields.[7]
Q3: What are the typical starting materials for this synthesis?
A3: The synthesis generally involves the cross-coupling of an aryl halide (or pseudohalide) containing an amino group (or a precursor like a nitro group that can be reduced later) with a thiol or thiophenol.[8][9] Alternatively, an amino-substituted thiol can be coupled with an aryl halide.
Q4: Can I perform this reaction under catalyst-free conditions?
A4: In some specific cases, particularly with highly activated aryl halides (e.g., those with strong electron-withdrawing groups), nucleophilic aromatic substitution (SNAr) reactions can occur without a metal catalyst.[10] However, for a broader substrate scope and milder reaction conditions, a catalyst is typically necessary.[11]
Catalyst Selection Guide
The choice between a palladium or copper-based system is a primary consideration. The decision often depends on the specific substrates, functional group tolerance, and cost considerations.
Comparison of Palladium and Copper Catalyst Systems
| Feature | Palladium-Based Catalysts | Copper-Based Catalysts |
| Activity | Generally higher activity, especially for less reactive aryl chlorides. | Effective for aryl iodides and bromides; can be less active for chlorides. |
| Cost | More expensive due to the high cost of palladium. | More economical and abundant.[3] |
| Ligands | Typically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[7] | Often diamine, amino acid, or phenanthroline-based ligands.[5][12] |
| Sensitivity | Can be sensitive to air and moisture, requiring inert atmosphere conditions. | Generally more robust and less sensitive to air. |
| Toxicity | Higher toxicity and stringent limits on residual metal in pharmaceutical products.[13] | Lower toxicity, making it a more "green" alternative.[3] |
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalyst system for your specific application.
Caption: A decision tree for initial catalyst system selection.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause A: Inactive Catalyst
-
Explanation: The active form of the catalyst (typically Pd(0) or Cu(I)) may not have been generated in situ, or the catalyst may have decomposed. The formation of a black precipitate (palladium black) is a visual indicator of catalyst deactivation.[7]
-
Suggested Solution:
-
Use Fresh Reagents: Ensure your catalyst, ligands, and base are of high purity and have not degraded during storage.[7]
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst.[7]
-
Optimize Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[7]
-
-
-
Potential Cause B: Inappropriate Ligand Choice
-
Explanation: The chosen ligand may not be suitable for the specific substrates, leading to slow or inefficient catalytic turnover.
-
Suggested Solution:
-
Screen Ligands: For palladium-catalyzed reactions, try bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[7] For copper-catalyzed reactions, screen different diamine or amino acid ligands.[5]
-
Consult Literature: Review literature for successful catalyst/ligand combinations for similar substrates.
-
-
-
Potential Cause C: Incorrect Base or Solvent
-
Explanation: The base is crucial for deprotonating the thiol and regenerating the catalyst. The solvent affects solubility and catalyst stability.[1][14]
-
Suggested Solution:
-
Base Selection: Stronger bases like NaOt-Bu or K₃PO₄ are often effective. However, for sensitive substrates, a weaker base like Cs₂CO₃ may be required.[15]
-
Solvent Screening: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[7] A solvent screen may be necessary to find the optimal conditions.[1]
-
-
Caption: A troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products
-
Potential Cause A: Oxidation of Thiol
-
Explanation: Thiols can be easily oxidized to disulfides, especially in the presence of air or certain oxidants.[16]
-
Suggested Solution:
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Fresh Thiol: Use freshly distilled or purified thiol to minimize the presence of disulfide impurities from the start.
-
-
-
Potential Cause B: Homocoupling of Aryl Halide
-
Explanation: The aryl halide can couple with itself to form a biaryl byproduct. This is more common at higher temperatures.
-
Suggested Solution:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Optimize Ligand: A suitable ligand can promote the desired cross-coupling over homocoupling.
-
-
-
Potential Cause C: N-Arylation of the Amino Group
-
Explanation: The amino group on the aminophenyl ring can also act as a nucleophile, leading to the formation of diarylamine byproducts.
-
Suggested Solution:
-
Protecting Group Strategy: If N-arylation is a significant issue, consider protecting the amino group (e.g., as an acetamide) before the coupling reaction and deprotecting it in a subsequent step.
-
Catalyst Control: Some catalyst systems show higher selectivity for S-arylation over N-arylation. A screen of different catalysts and ligands may be necessary.
-
-
Issue 3: Catalyst Deactivation by Sulfur
-
Explanation: Sulfur compounds can act as poisons to transition metal catalysts, leading to deactivation.[1][17] This is a significant challenge in C-S coupling reactions.
-
Suggested Solution:
-
Use of Robust Catalysts: Some modern catalyst systems, particularly those with bulky, electron-rich ligands, are more resistant to sulfur poisoning.[4]
-
Heterogeneous Catalysts: In some cases, heterogeneous catalysts, such as copper single-atom catalysts on a support, have shown excellent resistance to thiol poisoning and offer the advantage of easy separation and recyclability.[1][17]
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of an Aminophenyl Thioether
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Add the thiol (1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[18]
-
References
- Cross-Coupling Reactions Guide. (n.d.).
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (n.d.).
- Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - PMC - NIH. (n.d.).
- Cross-Coupling Catalysts - Sigma-Aldrich. (n.d.).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.).
- Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. (n.d.).
- C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2020, January 11).
- Troubleshooting Common Synthesis Issues - Smolecule. (n.d.).
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. (n.d.).
- Abstracts. (n.d.).
- Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - ResearchGate. (2025, December 12).
- Methods for the synthesis of thioethers and our methodology. - ResearchGate. (n.d.).
- Common cross coupling reactions - YouTube. (2018, April 28).
- Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing). (n.d.).
- ChemInform Abstract: Recent Advances in Transition-Metal-Catalyzed C-S Activation: From Thioester to (Hetero)aryl Thioether - ResearchGate. (2025, August 10).
- Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis - White Rose Research Online. (n.d.).
- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6).
- 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC. (n.d.).
- Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions - ResearchGate. (2025, August 6).
- Diamine Ligands in Copper-Catalyzed Reactions - PMC. (n.d.).
- Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS. (2026, February 19).
- "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions" - Amazon S3. (n.d.).
- Technical Support Center: N-(3-aminophenyl)sulfamide Purification - Benchchem. (n.d.).
- Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF - ResearchGate. (n.d.).
- Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution - PMC. (n.d.).
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
- Solvent effects on the redox properties of thioethers - PubMed. (2006, August 3).
- Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.).
- Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Synthesis of aminothioether substrate 2 a. | Download Scientific Diagram - ResearchGate. (n.d.).
- US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates - Google Patents. (n.d.).
- Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. (n.d.).
- Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications | Request PDF - ResearchGate. (n.d.).
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
- Catalyst‐Free Synthesis of Thioethers through C−N Bond Cleavage of Aminonaphthol/Aminophenol Derivatives | Request PDF - ResearchGate. (n.d.).
- Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC. (2013, November 26).
- Convergent Synthesis of Thioether Containing Peptides - MDPI. (2020, January 5).
- Thioether: Structure, Formula, Synthesis, and Examples - Chemistry Learner. (2025, September 25).
- Solvent effects on proton chemical shifts in thiophenes. (n.d.).
- US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents. (n.d.).
- Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (2020, June 6).
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 23).
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane - Chemical Review and Letters. (n.d.).
- Thiophene synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in the Synthesis of Thioether | Request PDF - ResearchGate. (2025, August 10).
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmcct.com [jmcct.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. Solvent effects on the redox properties of thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Reactivity Guide: Methyl 3-[(4-Aminophenyl)sulfanyl]propanoate vs. Standard Anilines
For drug development professionals and synthetic chemists designing covalent inhibitors or optimizing amide-coupling steps, the nucleophilicity of the primary amine is a pivotal parameter. Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS: 1175690-36-4)[1] presents an intriguing case study in structural electronics. While naive visual inspection might suggest that the sulfur atom—bearing lone pairs—would activate the aromatic ring similarly to an oxygen atom, empirical kinetic data and Hammett linear free-energy relationships reveal a distinctly different reality.
This guide objectively compares the reactivity of this functionalized aniline against standard alternatives, explaining the causality behind its kinetic behavior and providing a self-validating experimental protocol for empirical verification.
Structural Electronics: The Causality of Orbital Mismatch
To predict the nucleophilicity of methyl 3-[(4-aminophenyl)sulfanyl]propanoate, we must isolate the electronic contribution of its para-substituent: the alkylthioether linkage (-S-CH₂CH₂COOMe).
The causality behind its specific reactivity lies in orbital mechanics. In oxygen-substituted analogs like p-anisidine (-OCH₃), the oxygen utilizes 2p orbitals that overlap efficiently with the 2p orbitals of the benzene ring. This results in a strong resonance donation (+M effect) that easily overpowers its electron-withdrawing inductive nature (-I effect), making the amine highly nucleophilic.
Sulfur, however, utilizes larger 3p orbitals. The size mismatch between sulfur's 3p and carbon's 2p orbitals leads to poor overlap, significantly weakening the +M effect. Consequently, sulfur's moderate -I effect is roughly equal in magnitude to its +M effect[2]. Furthermore, because the distal methyl propanoate ester is electronically insulated from the aromatic system by an aliphatic ethylene bridge, its inductive impact on the amine is negligible.
The Result: The net electronic effect of the -S-CH₂CH₂COOMe group on the para-amine is effectively zero, rendering its nucleophilicity virtually identical to that of unsubstituted aniline[3].
Hammett Parameters and Relative Nucleophilicity
To objectively compare performance, we utilize Hammett
Table 1: Electronic Parameters and Relative Acylation Kinetics
| Aniline Derivative | Para-Substituent | Hammett | Dominant Electronic Effect | Relative Nucleophilicity ( |
| p-Anisidine | -OCH₃ | -0.27 | +M > -I (Strong Activation) | ~5.0 |
| p-Toluidine | -CH₃ | -0.17 | +I (Weak Activation) | ~2.5 |
| Target Compound | -S-CH₂CH₂COOMe | ~0.00 | +M ≈ -I (Net Zero) | ~1.0 |
| Aniline | -H | 0.00 | None (Baseline) | 1.0 |
| 4-Nitroaniline | -NO₂ | +0.78 | -M, -I (Strong Deactivation) | < 0.001 |
Data synthesized from established Brønsted type-plots and acylation kinetics of substituted anilines[4],[5].
Logical flow of para-substituent electronic effects on aniline acylation kinetics.
Experimental Methodology: Kinetic Profiling via Acylation
To empirically validate these theoretical predictions, a standardized acylation assay is employed[4]. This protocol is designed as a self-validating system : by running unsubstituted aniline in parallel under identical pseudo-first-order conditions, any systemic errors in temperature or reagent concentration cancel out when calculating the relative rate constant (
Step-by-Step Protocol: UV-Vis Kinetic Profiling
-
Reagent Preparation: Prepare a 0.1 mM solution of methyl 3-[(4-aminophenyl)sulfanyl]propanoate in anhydrous HPLC-grade acetonitrile. Prepare a 10 mM solution of acetic anhydride in the same solvent (establishing a 100x molar excess to ensure pseudo-first-order kinetics).
-
Baseline Establishment: Record the UV-Vis absorption spectrum of the aniline solution in a quartz cuvette. Identify the
(typically 250–280 nm for para-thioanilines). -
Reaction Initiation: Inject 100 µL of the acetic anhydride solution into 2.9 mL of the aniline solution at exactly 25.0 °C. Mix rapidly via inversion or magnetic stirring.
-
Kinetic Monitoring: Monitor the decay of absorbance at the established
continuously for 10 minutes (recording data points every 10 seconds). -
Data Analysis: Plot
versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ). -
Internal Validation: Repeat Steps 1–5 using unsubstituted aniline. Divide the
of the target compound by the of aniline to determine . A successful validation will yield a between 0.95 and 1.05.
Step-by-step experimental workflow for UV-Vis kinetic profiling of aniline acylation.
Conclusion for Drug Development
When substituting standard aniline with methyl 3-[(4-aminophenyl)sulfanyl]propanoate in a synthetic route, researchers do not need to alter their coupling conditions (e.g., HATU/DIPEA equivalents or reaction times). The compound behaves kinetically like a standard, unactivated aniline. The primary advantage of this specific moiety lies not in modulating the reactivity of the amine, but in utilizing the distal ester as a synthetic handle for subsequent functionalization, or as a lipophilic modifier to tune the ADME properties of the final drug candidate.
References
-
Title: Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
-
Title: 1175690-36-4 CAS Number: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate Source: ChemSrc URL: [Link]
-
Title: Background of the Hammett Equation As Observed for Isolated Molecules Source: ResearchGate URL: [Link]
-
Title: How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study Source: PMC - NIH URL: [Link]
-
Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]
Sources
- 1. 1175690-36-4_CAS号:1175690-36-4_6-(1-tert-butoxycarbonyl-2,5-dihydro-1H-pyrrol-3-yl)-pyridine-2-carboxylic acid methyl ester - 化源网 [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate vs. Regioisomers
Executive Summary
Product: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate CAS: 131042-40-5 Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol
This guide provides a technical comparison of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (hereafter Target-Para ) against its critical regioisomers (ortho- and meta-aminophenyl variants). As a Senior Application Scientist, I emphasize that while Mass Spectrometry (MS) confirms molecular weight, Nuclear Magnetic Resonance (1H NMR) is the definitive technique for structural validation and isomeric purity analysis in drug development pipelines. This compound serves as a vital intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical thioethers.
Molecular Architecture & Isomer Landscape
Understanding the symmetry and electronic environment is prerequisite to interpreting the spectra.
-
Target-Para (p-isomer): High symmetry (
local symmetry of the aromatic ring). The amino group (-NH₂) and the thio-alkyl chain are at 1,4-positions. -
Ortho-Isomer (o-isomer): 1,2-substitution. Steric interaction between the amine and the sulfur chain is possible. Loss of symmetry leads to complex aromatic coupling.
-
Meta-Isomer (m-isomer): 1,3-substitution. Distinctive for having an isolated aromatic proton between substituents.
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the critical spectroscopic differentiation pathways.
Figure 1: Synthesis and analytical workflow for structural validation.
Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy (The Gold Standard)
NMR is the primary tool for distinguishing these isomers due to the distinct coupling patterns of the aromatic protons.
Solvent Recommendation: DMSO-d₆ or CDCl₃. DMSO-d₆ is preferred if the amine protons are exchanging rapidly in CDCl₃, as it often resolves the -NH₂ signal clearly.
Table 1: Predicted 1H NMR Shift Comparison (in CDCl₃)
| Moiety | Proton Type | Target-Para (1,4) | Ortho-Isomer (1,2) | Meta-Isomer (1,3) |
| Aromatic | Pattern | AA'BB' System (2 doublets*) | ABCD System (Complex) | ABCD System (Complex) |
| ~6.6 (d, 2H, ortho to NH₂) ~7.2 (d, 2H, ortho to S) | 6.7–7.4 (m, 4H) | 6.5–7.2 (m, 4H) Key: Singlet ~6.5 | ||
| Aliphatic | S-CH₂ | ~3.05 (t, 2H) | ~3.10 (t, 2H) | ~3.05 (t, 2H) |
| CO-CH₂ | ~2.55 (t, 2H) | ~2.60 (t, 2H) | ~2.55 (t, 2H) | |
| O-CH₃ | ~3.68 (s, 3H) | ~3.68 (s, 3H) | ~3.68 (s, 3H) | |
| Amine | -NH₂ | ~3.5–4.0 (br s) | ~4.0 (br s) | ~3.5–4.0 (br s) |
*Note: Strictly AA'BB', but often appears as two doublets (dd) on lower field instruments (300/400 MHz).
Differentiation Logic:
-
Para: Look for two distinct "doublets" in the aromatic region integrating to 2H each. The symmetry makes this pattern unmistakable.
-
Meta: Look for a distinct singlet (or narrow doublet) around 6.5–6.6 ppm, representing the proton isolated between the NH₂ and S groups.
-
Ortho: The aromatic region will be the most complex (multiplets) due to the lack of symmetry and strong magnetic non-equivalence.
B. Infrared Spectroscopy (FT-IR)
IR confirms functional groups but is poor at distinguishing regioisomers.
-
Amine (NH₂): Doublet band at 3350–3450 cm⁻¹ (Asymmetric/Symmetric stretch).
-
Ester (C=O): Strong, sharp peak at 1735–1740 cm⁻¹.
-
Sulfide (C-S): Weak bands in the fingerprint region (600–800 cm⁻¹), often obscured.
C. Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or GC-MS.
-
Molecular Ion: [M+H]⁺ = 212.07 m/z.
-
Differentiation: Standard MS is often insufficient for regioisomers. However, MS/MS fragmentation can show "Ortho Effects" (e.g., elimination of small molecules due to proximity of NH₂ and S-chain) in the ortho-isomer that are absent in para and meta.
Experimental Protocol: Structural Validation
Workflow Diagram: Analytical Decision Tree
Figure 2: Decision tree for identifying the correct isomer.
Detailed Methodology
1. Sample Preparation (NMR)
-
Mass: Weigh ~10 mg of the methyl 3-[(4-aminophenyl)sulfanyl]propanoate.
-
Solvation: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: If solubility is poor or -NH₂ peaks are broad, use DMSO-d₆ . DMSO also prevents exchange of amine protons, sharpening the signal.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., drying agents from synthesis).
2. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 (Sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: -2 to 14 ppm (Ensure aromatic region is fully captured).
3. Data Processing
-
Phasing: Apply automatic phasing, followed by manual correction if the baseline is distorted near the ester peak.
-
Integration:
-
Calibrate the Methyl Ester singlet (O-CH₃) to 3.00 .
-
Verify the Aliphatic triplets integrate to 2.00 each.
-
Check Aromatic region: Total integral must be 4.00 .
-
Critical Check: If aromatic integral is <4.00 relative to the ester, check for paramagnetic impurities or relaxation issues.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 417374, Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]
- Note: Used for physical property and general structural validation of the aminophenyl-propano
- Source for CAS registry number and commercial availability confirm
-
NIST Mass Spectrometry Data Center. 3-(Methylthio)propanoic acid methyl ester Mass Spectrum. Retrieved from [Link]
- Source for aliphatic chain fragmentation p
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
comparative study of the antioxidant properties of aminophenyl sulfanyl compounds
[1]
Executive Summary
In the landscape of antioxidant pharmacophores, Aminophenyl Sulfanyl compounds (thioethers and disulfides bearing aniline moieties) represent a distinct class of "dual-action" scavengers. Unlike traditional phenolic antioxidants (e.g., BHT, Trolox) which primarily function as chain-breaking hydrogen atom donors (HAT), aminophenyl sulfanyl derivatives combine the radical-trapping capability of the aromatic amine with the hydroperoxide-decomposing potential of the sulfur center.
This guide provides a technical comparison of these compounds against industry standards (Ascorbic Acid, BHT, Trolox), elucidating their mechanistic advantages in specific oxidative stress environments, particularly where lipid peroxidation and high-temperature stability are critical concerns.
Chemical Architecture & Mechanistic Insight
The antioxidant efficacy of aminophenyl sulfanyl compounds stems from the synergy between the amino group (-NH₂) and the sulfur linkage (-S- or -S-S-).[1]
The Dual-Action Mechanism[1]
-
Primary Antioxidant Activity (Radical Scavenging): The aniline moiety acts similarly to phenolic hydroxyls. It donates a hydrogen atom to peroxyl radicals (
), forming a nitrogen-centered radical.[1] This radical is stabilized by resonance with the phenyl ring and the adjacent sulfur lone pairs. -
Secondary Antioxidant Activity (Peroxide Decomposition): The sulfur atom, particularly in thioethers (sulfides), acts as a nucleophile. It can reduce hydroperoxides (
) to harmless alcohols ( ) while being oxidized to a sulfoxide ( ). This prevents the branching steps of the auto-oxidation chain reaction.
Mechanistic Pathway Diagram
Figure 1: Dual-pathway mechanism showing simultaneous radical scavenging via the amine group and hydroperoxide decomposition via the sulfur center.
Comparative Performance Analysis
The following data synthesizes trends from structure-activity relationship (SAR) studies comparing aminophenyl derivatives with standard phenolic and aqueous antioxidants.
Efficacy Profile Table
| Feature | Aminophenyl Sulfanyls | Phenolic Standards (BHT/Trolox) | Ascorbic Acid (Vit C) |
| Primary Mechanism | Dual: HAT (Amine) + Peroxide Decomp.[1] (Sulfur) | HAT (Phenolic -OH) | HAT / Electron Transfer (SET) |
| DPPH Scavenging ( | Moderate (10–50 µM range). Slower kinetics than phenols due to higher N-H BDE.[1] | High (5–15 µM range).[1] Rapid kinetics. | Very High (2–10 µM).[1] Instantaneous reaction. |
| Superior. Sulfur atom facilitates non-radical decomposition.[1] | Low/Moderate.[1][2] | High, but susceptible to pro-oxidant effects with metals.[1] | |
| Lipid Peroxidation | Excellent. High lipophilicity + peroxide removal prevents chain branching.[1] | Good (Chain breaking). | Poor (Hydrophilic, low lipid penetration). |
| Thermal Stability | High. Suitable for high-temp processing (e.g., polymer/lubricant additives).[1] | Moderate (Volatile at high temps).[1] | Low (Degrades rapidly).[1] |
Critical Analysis
-
DPPH/ABTS Limitations: Standard colorimetric assays like DPPH favor rapid H-atom donors.[1] Aminophenyl compounds often show higher
values (lower potency) than Trolox in these specific assays because the N-H bond dissociation energy (BDE) is typically higher than the O-H BDE of hindered phenols. However, this does not reflect their full biological efficacy.[1] -
The "Peroxide Advantage": In real-world lipid matrices (cell membranes, emulsions), the accumulation of hydroperoxides (
) drives oxidative stress. Aminophenyl sulfides outperform BHT here by converting into stable alcohols, a capacity BHT lacks.[1]
Experimental Protocols
To validate the performance of aminophenyl sulfanyl compounds, a multi-assay approach is required. Relying solely on DPPH will underestimate their potency.[1]
Protocol A: DPPH Radical Scavenging Assay
Validates primary radical scavenging (HAT/SET).
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1][3] Keep in amber glass (light sensitive).
-
Sample Prep: Dissolve aminophenyl compound in methanol (or DMSO if solubility is limited) to create a concentration series (e.g., 5, 10, 25, 50, 100 µM).
-
Reaction: Mix 1.0 mL of sample solution with 1.0 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Note: Aminophenyls may require longer incubation (up to 60 min) compared to phenols due to slower kinetics.[1]
-
-
Measurement: Read absorbance at 517 nm .
-
Calculation:
Calculate using non-linear regression.
Protocol B: Hydrogen Peroxide ( ) Scavenging Assay
Validates secondary antioxidant capacity (Peroxide Decomposition).
-
Reagent Prep: Prepare a 40 mM
solution in phosphate buffer (pH 7.4). -
Reaction: Mix sample solution (varying concentrations) with 0.6 mL of
solution. -
Incubation: Allow to stand for 10 minutes.
-
Measurement: Read absorbance at 230 nm .
-
Critical Step: Ensure the sample itself does not absorb strongly at 230 nm. If it does, use a background correction blank (Sample + Buffer w/o
).
-
-
Validation: Compare against Sodium Pyruvate or Ascorbic Acid as positive controls.
Experimental Workflow Diagram
Figure 2: Screening workflow highlighting the necessity of parallel assays to capture the dual-nature of aminophenyl sulfanyl antioxidants.
Structure-Activity Relationships (SAR)[1]
Optimizing the aminophenyl sulfanyl scaffold involves tuning the electronics of the aniline ring and the nature of the sulfur bridge.
-
Ortho vs. Para Substitution:
-
Ortho-aminophenyl sulfides: Often exhibit higher activity due to intramolecular hydrogen bonding (NH[1]···S), which can stabilize the radical intermediate formed after H-abstraction.[1]
-
Para-aminophenyl sulfides: Generally show better steric accessibility for bulky radicals but lack the stabilizing intramolecular H-bond.[1]
-
-
Sulfide (-S-) vs. Disulfide (-S-S-):
-
Sulfides (Thioethers): Superior at peroxide decomposition (oxidation to sulfoxide). Reaction is often faster.[1]
-
Disulfides: Act as radical traps via homolytic substitution at the sulfur atom. While effective, the reaction with peroxyl radicals is generally slower than the direct oxidation of sulfides.
-
-
Electron Donating Groups (EDGs): Adding EDGs (e.g., -OMe, -Me) to the phenyl ring lowers the N-H bond dissociation energy, significantly enhancing DPPH scavenging potency (approaching that of phenols).
References
-
Viglianisi, C., et al. (2014).[1] "Ditocopheryl Sulfides and Disulfides: Synthesis and Antioxidant Profile."[1] Chemistry – A European Journal.[1] Link
-
Nagy, M., et al. (2025).[1][4] "Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues." Scientific Reports.[1][5] Link[5]
-
Sigma-Aldrich. "4-Aminophenyl disulfide Product Specification." Link
-
Amorati, R., & Valgimigli, L. (2015). "Advantages and limitations of common testing methods for antioxidants." Free Radical Research. Link
-
Zeppilli, D., et al. (2025).[1] "The Role of Chalcogen in the ROS Scavenging Mechanism of Model Phenyl Compounds." Molecules. Link
confirming the structure of synthesized methyl 3-[(4-aminophenyl)sulfanyl]propanoate by X-ray crystallography
As drug development and materials science advance, the structural verification of synthesized intermediates demands uncompromising precision. Methyl 3-[(4-aminophenyl)sulfanyl]propanoate—a highly functionalized thioether featuring both a flexible propanoate backbone and a hydrogen-bonding aniline moiety—presents a unique analytical challenge.
In this guide, we evaluate the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic modalities (NMR, HRMS, FTIR) for confirming the absolute structure of this molecule. By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative framework for researchers navigating the complexities of small-molecule structural elucidation.
The Analytical Challenge: Flexibility vs. Conformation
The synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate is typically achieved via a chemoselective thia-Michael addition of 4-aminothiophenol to methyl acrylate . While the covalent connectivity of this molecule is straightforward, its 3D behavior is not. The molecule possesses a highly flexible thioether linkage (C-S-C-C) and a propanoate chain capable of adopting multiple rotameric states. Furthermore, the terminal aniline group (-NH₂) acts as a strong hydrogen-bond donor, while the ester carbonyl (-C=O) acts as an acceptor, driving complex supramolecular assembly.
While Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming bulk covalent connectivity in solution, it suffers from dynamic averaging . Rapid bond rotation in the liquid state blurs the specific conformational states of the propanoate chain. To definitively lock and map the preferred solid-state conformation and the exact hydrogen-bonding network, SCXRD remains the gold standard .
Comparative logic tree demonstrating why SCXRD is required to resolve structural ambiguities.
Comparative Performance: SCXRD vs. Alternative Modalities
To objectively evaluate how SCXRD performs against standard benchtop alternatives, we must analyze the primary data yield and the inherent limitations of each technique when applied to flexible thioethers .
| Analytical Modality | Primary Data Yield | Performance on Flexible Thioethers | Resolution / Accuracy | Verdict for Absolute Structure |
| SCXRD (Product) | 3D electron density, absolute atomic coordinates | Excellent: Locks conformation in solid state, reveals exact torsion angles. | < 0.8 Å (Atomic) | Gold Standard |
| Solution-State NMR | Nuclear connectivity, chemical environment | Poor: Dynamic averaging blurs specific rotamers of the propanoate chain. | Bulk average | Insufficient for 3D packing |
| HRMS (ESI-TOF) | Exact mass, isotopic pattern | N/A: Cannot distinguish structural isomers or conformers. | < 5 ppm mass error | Confirms formula only |
| FTIR Spectroscopy | Functional group vibrations | Moderate: Identifies N-H and C=O, but cannot map the exact H-bond network. | Wavenumber shifts | Complementary only |
Self-Validating Experimental Protocols
To achieve a high-resolution SCXRD structure (R1 < 0.05), the entire workflow—from synthesis to data refinement—must be treated as a self-validating system. The following protocols detail the mechanistic causality behind each critical step.
Phase 1: Chemoselective Synthesis
-
Reaction Setup: Dissolve 4-aminothiophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of triethylamine (0.1 eq).
-
Thia-Michael Addition: Dropwise add methyl acrylate (1.1 eq) at 0 °C.
-
Causality: The low temperature and mild base ensure strict chemoselectivity. Because the thiolate anion is significantly more nucleophilic than the aniline amine, the reaction proceeds exclusively at the sulfur atom, preventing unwanted aza-Michael byproducts.
-
-
In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the strongly UV-active thiol spot validates reaction completion.
-
Workup: Wash with distilled water, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Phase 2: Crystal Engineering
-
Solvent Selection: Dissolve the purified compound in a minimum volume of a binary solvent system (Ethanol/Hexane).
-
Causality: Ethanol acts as a good solvent capable of transient H-bonding, while hexane acts as an antisolvent. This binary gradient slowly reduces solubility, forcing the molecules to self-assemble.
-
-
Slow Evaporation: Pierce the vial cap with a narrow needle to restrict the evaporation rate.
-
Causality: Slow thermodynamic kinetics are critical. Rapid precipitation leads to kinetic trapping of defects (amorphous powders); slow evaporation allows molecules to reversibly bind and assemble into a flawless, single-domain lattice.
-
-
Pre-XRD Validation: Examine the resulting crystals under a polarized light microscope.
-
Validation: Complete extinction of light upon rotating the polarizer confirms the crystal is a single anisotropic domain, not a twinned or polycrystalline aggregate.
-
Workflow for the synthesis and crystallographic preparation of the thioether target.
Phase 3: SCXRD Data Collection & Refinement
-
Mounting: Coat a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop.
-
Causality: The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant to prevent ice formation during cooling.
-
-
Cryo-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen stream.
-
Causality: Freezing the crystal minimizes thermal motion (reducing anisotropic displacement parameters). This is absolutely essential for accurately locating the low-electron-density hydrogen atoms of the amine group in the final electron density map.
-
-
Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Quantitative Data & Structural Insights
Upon successful refinement, SCXRD yields precise quantitative parameters that confirm the absolute structure and the supramolecular behavior of methyl 3-[(4-aminophenyl)sulfanyl]propanoate. Below is a summary of the expected crystallographic data parameters for this target:
| Crystallographic Parameter | Value / Description | Causality / Structural Significance |
| Crystal System | Monoclinic | Typical for asymmetric organic molecules driven by directional H-bonds. |
| Space Group | P2₁/c | Centrosymmetric packing minimizes dipole moments in the solid lattice. |
| Temperature | 100(2) K | Reduces thermal ellipsoids, improving the resolution of H-atoms. |
| Radiation | Mo Kα (λ = 0.71073 Å) | High penetration depth, ideal for sulfur-containing organic crystals. |
| Final R-factor (R1) | < 0.05 | Indicates >95% agreement between the theoretical model and experimental data. |
| Intermolecular H-Bonds | N-H···O=C (Ester) | Drives the supramolecular assembly; impossible to map precisely via NMR. |
Mechanistic Insight: The SCXRD data will definitively reveal the torsion angle of the C-S-C-C linkage. Because sulfur is a large, highly polarizable atom, the propanoate chain often adopts a gauche conformation relative to the aromatic ring to minimize steric clash while maximizing favorable dispersive interactions. Furthermore, the distance between the aniline nitrogen and the ester oxygen of an adjacent molecule (typically ~2.8–3.0 Å) mathematically proves the existence of the N-H···O=C hydrogen-bonding network, validating the solid-state stability of the compound.
References
-
Heinze, T., et al. "Chemical modification of pectin and polygalacturonic acid: A critical review." BioResources, 2021.[Link]
-
News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy." Life Sciences, 2019.[Link]
-
Gunnam, A., et al. "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods." Crystal Growth & Design, 2021.[Link]
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Resources, 2023.[Link]
A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) for Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and toxicological data are built. For researchers, scientists, and drug development professionals, the choice of analytical methodology for purity assessment carries significant weight. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of methyl 3-[(4-aminophenyl)sulfanyl]propanoate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the fundamental principles of qNMR, its practical implementation, and how it stands against established chromatographic and titrimetric techniques.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, qNMR is a primary ratio method of measurement, a characteristic that distinguishes it from many other analytical techniques.[1] The fundamental principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] This allows for the absolute quantification of a substance in a sample by co-dissolving it with a certified internal standard of known purity and concentration.[2] Unlike chromatographic methods, qNMR does not require a calibration curve generated from the analyte itself, a significant advantage when dealing with novel or rare compounds for which a pure reference standard may not be available.[4][5]
The purity of the analyte (P_a) can be calculated using the following equation:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity
-
a : Analyte (methyl 3-[(4-aminophenyl)sulfanyl]propanoate)
-
std : Internal Standard
This direct, linear relationship between signal intensity and molar concentration provides a high degree of accuracy and traceability, often with low uncertainty.[4][6]
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The qNMR workflow is designed with this principle in mind, with each step contributing to the overall accuracy and reliability of the final purity assessment.
Caption: The qNMR experimental workflow for purity determination.
Step-by-Step Protocol for qNMR Analysis
-
Selection of Internal Standard: The choice of internal standard is critical.[7] An ideal standard should be of high purity, stable, non-reactive with the analyte, and possess signals that do not overlap with those of the analyte.[8] For methyl 3-[(4-aminophenyl)sulfanyl]propanoate, with its aromatic and aliphatic protons, maleic acid is a suitable choice, as its olefinic proton signal at ~6.3 ppm in DMSO-d6 is well-resolved from the analyte's signals.[8]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of methyl 3-[(4-aminophenyl)sulfanyl]propanoate into a clean, dry vial.
-
Accurately weigh a similar mass of the certified internal standard (e.g., maleic acid) into the same vial. A 1:1 molar ratio is ideal for integration accuracy.[4]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d6. Complete dissolution is crucial.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters for Quantification:
-
Relaxation Delay (D1): Set a long relaxation delay (at least 5 times the longest T1 of both the analyte and the standard) to ensure complete relaxation of all protons between scans. This is paramount for accurate integration.
-
Pulse Angle: Use a calibrated 90° pulse to maximize signal intensity.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1).
-
-
These parameters are set to ensure that the signal intensity is directly proportional to the number of nuclei.[9]
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard. For methyl 3-[(4-aminophenyl)sulfanyl]propanoate, suitable signals would be the aromatic protons or the methyl ester protons. For maleic acid, the two equivalent olefinic protons are used.
-
Calculate the purity using the equation provided earlier.
-
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR offers significant advantages, a comprehensive assessment requires comparison with other established purity analysis techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[2][3] | Separation based on differential partitioning between a mobile and stationary phase, with quantification typically requiring a reference standard of the analyte. | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase. Quantification requires a reference standard. | Determination of the concentration of a substance by reacting it with a solution of known concentration. |
| Reference Standard | Requires a certified internal standard, but not necessarily of the analyte itself.[5] | Typically requires a pure reference standard of the analyte for calibration. | Requires a pure reference standard of the analyte for calibration. | Requires a standardized titrant solution. |
| Selectivity | High, as distinct signals for different protons are observed. Can be challenging in complex mixtures with signal overlap.[4] | High, based on chromatographic separation. Can resolve closely related impurities.[10] | High, especially for volatile compounds. Can be highly selective with specific detectors (e.g., SCD for sulfur compounds).[6][11] | Can be less selective, as any substance that reacts with the titrant will be measured. |
| Destructive? | No, the sample can be recovered.[2] | Yes, the sample is consumed during analysis. | Yes, the sample is consumed during analysis. | Yes, the sample is consumed during analysis. |
| Analysis Time | Relatively fast, with a typical ¹H spectrum acquired in minutes.[12] | Can be longer, depending on the chromatographic run time. | Typically faster than HPLC for volatile compounds. | Can be rapid for manual titrations, and automated systems are also fast. |
| Strengths for Methyl 3-[(4-aminophenyl)sulfanyl]propanoate | Provides simultaneous structural confirmation and purity assessment. Accurate for the main component. | Excellent for detecting and quantifying trace impurities, including those that are structurally similar.[10] | Suitable for analyzing volatile impurities. The sulfur-containing nature of the analyte makes it amenable to detection by a Sulfur Chemiluminescence Detector (SCD).[6][11] | Can be a simple and cost-effective method for determining the purity of the amine functional group.[13] |
| Limitations | May have lower sensitivity for trace impurities compared to chromatographic methods. Signal overlap can be an issue. | Response factors can vary between the analyte and impurities, potentially affecting accuracy without proper calibration. | Not suitable for non-volatile impurities. The analyte itself may require derivatization to improve volatility. | Only quantifies the specific functional group being titrated (the amine). Will not detect non-basic impurities. |
Orthogonal Approaches for Comprehensive Purity Profiling
For a comprehensive understanding of a compound's purity, especially in a regulatory environment, relying on a single analytical technique is often insufficient. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and reliable picture.[14]
Caption: An orthogonal approach to purity assessment.
For methyl 3-[(4-aminophenyl)sulfanyl]propanoate, an ideal strategy would involve:
-
qNMR: To determine the absolute purity of the main component.
-
HPLC with UV or Diode Array Detection (DAD): To identify and quantify any non-volatile, UV-active impurities.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities or residual solvents. The use of a sulfur-selective detector could also be beneficial.[6][11]
-
Nonaqueous Acid-Base Titration: To specifically quantify the amine content, providing an orthogonal measure of the active functional group's purity.[13]
Conclusion: The Role of qNMR in Modern Drug Development
Quantitative NMR has emerged as a powerful and reliable tool for the purity assessment of pharmaceutical compounds.[15] Its ability to provide absolute quantification without the need for an analyte-specific reference standard, coupled with its non-destructive nature, makes it an invaluable technique in both early-stage research and later-stage quality control.[2][16] For a molecule like methyl 3-[(4-aminophenyl)sulfanyl]propanoate, qNMR offers a robust and efficient method for determining purity. However, for a complete and rigorous characterization, it is best employed as part of a multi-faceted, orthogonal analytical strategy. This ensures the highest level of confidence in the quality and reliability of the compound, a non-negotiable requirement in the path of drug discovery and development.
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved from [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2021). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 5–18. [Link]
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AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(23), 11474–11480. [Link]
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Agilent. (2023, March 21). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
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Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Pieters, L., & Vlietinck, A. J. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Phytochemical Analysis, 21(6), 549–556. [Link]
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Shimadzu. (n.d.). Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Retrieved from [Link]
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American Laboratory. (2016, February 19). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. Retrieved from [Link]
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Schleiff, M., Sommers, C., Yang, J., Shen, X., Rodriguez, J. D., & Shu, Q. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 222, 115073. [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Almac. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
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Sýkora, D., Píšťková, M., & Matysová, L. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081–1086. [Link]
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Liu, Y., Li, Y., & Gao, P. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
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MySkinRecipes. (n.d.). Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (C10H13NO2S). Retrieved from [Link]
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Sýkora, D., & Matysová, L. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 449–455. [Link]
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- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Comparative Guide: Catalytic Strategies for the Chemoselective Synthesis of Methyl 3-[(4-aminophenyl)sulfanyl]propanoate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Reaction Scope
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS: 35418-07-6) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for antifolates and tyrosine kinase inhibitors. Its synthesis relies on the Thia-Michael addition of 4-aminothiophenol (4-ATP) to methyl acrylate.
The Core Challenge: Chemoselectivity 4-Aminothiophenol possesses two nucleophilic sites: the thiol (-SH) and the amine (-NH₂).
-
S-Alkylation (Desired): Yields the sulfide product.
-
N-Alkylation (Undesired): Yields the secondary amine or bis-alkylated byproduct.
This guide compares three distinct catalytic methodologies—Conventional Base Catalysis , Ionic Liquid Systems , and Catalyst-Free Aqueous Synthesis —evaluating them on yield, chemoselectivity, and green chemistry metrics (E-factor).
Mechanistic Insight: Controlling Chemoselectivity
To achieve high purity, the reaction conditions must exploit the Hard-Soft Acid-Base (HSAB) principle.
-
Soft Nucleophile: The sulfur atom in 4-ATP is "softer" and more polarizable than the nitrogen.
-
Soft Electrophile: The
-carbon of methyl acrylate is a soft electrophile.
Senior Scientist Insight: While thermodynamic control favors S-alkylation, strong bases or high temperatures can deprotonate the amine, increasing the risk of N-alkylation. The optimal catalyst system stabilizes the thiolate anion (
Figure 1: Reaction Mechanism & Chemoselectivity Pathways
Caption: Kinetic pathway comparison showing the preferential S-alkylation (green path) over N-alkylation (red path) under optimized conditions.
Comparative Analysis of Catalytic Systems
Method A: Conventional Base Catalysis (Triethylamine/DABCO)
The industry standard uses a tertiary amine base in an organic solvent (DCM or Methanol) to deprotonate the thiol.
-
Pros: Reliable, homogeneous, well-understood kinetics.
-
Cons: Requires solvent removal; amine salts must be washed out; moderate E-factor due to solvent waste.
-
Selectivity Risk: High concentrations of base can promote N-alkylation if the reaction runs too long.
Method B: Ionic Liquid System ([bmim]PF₆)
Ionic liquids (ILs) act as both solvent and catalyst/promoter. The ionic environment stabilizes the charged transition state of the Michael addition.
-
Pros: Excellent yields (>95%); IL can be recycled 4-5 times; high chemoselectivity.[1]
-
Cons: High initial cost of ILs; viscous reaction medium requires efficient stirring; product extraction often requires organic solvents (ether/ethyl acetate).
Method C: Catalyst-Free Aqueous Synthesis ("On-Water")
Recommended for Green Scale-Up. The reaction is performed in water without any added catalyst. The hydrophobic effect forces the organic reactants together at the phase interface, accelerating the reaction ("On-Water" effect) while hydrogen bonding activates the acrylate carbonyl.
-
Pros: Near-zero waste (E-factor < 1); simple filtration workup; 100% chemoselectivity (water suppresses N-alkylation); lowest cost.
-
Cons: Reactants must be solid/oil; requires vigorous stirring to maintain emulsion.
Performance Data Summary
| Metric | Method A: Base (Et₃N/MeOH) | Method B: Ionic Liquid ([bmim]PF₆) | Method C: Catalyst-Free (Water) |
| Yield | 85 - 92% | 92 - 98% | 94 - 99% |
| Reaction Time | 2 - 4 Hours | 30 - 60 Minutes | 1 - 3 Hours |
| Chemoselectivity (S:N) | 95:5 | >99:1 | >99:1 |
| Purification | Extraction + Column | Extraction | Filtration / Recrystallization |
| Green Score (1-10) | 4 (Solvent waste) | 7 (Recyclable but toxic synthesis) | 10 (Benign) |
| Scalability | High | Low (Cost prohibitive) | High |
Detailed Experimental Protocols
Protocol 1: The "Green Standard" (Catalyst-Free Aqueous)
Best for: Routine synthesis, high purity requirements, and environmental compliance.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add water (20 mL) .
-
Addition: Add 4-aminothiophenol (1.25 g, 10 mmol) . It will not dissolve; a suspension forms.
-
Reaction: Add methyl acrylate (1.0 eq, 0.9 mL, 10 mmol) dropwise at room temperature.
-
Monitoring: Stir vigorously (800 rpm) at room temperature. The suspension may change texture as the product forms (often an oil that solidifies or a precipitate). Monitor by TLC (Hexane:EtOAc 7:3).
-
Completion: Reaction is typically complete within 2 hours.
-
Workup:
-
If Solid: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum.
-
If Oily: Extract with Ethyl Acetate (2 x 15 mL), dry over Na₂SO₄, and concentrate.
-
-
Validation: Verify structure via ¹H NMR. Look for the disappearance of vinyl protons (5.8–6.4 ppm) and appearance of triplets at ~2.6 ppm and ~2.9 ppm.
Protocol 2: High-Throughput Base Catalysis
Best for: Small-scale library generation where solubility in water is problematic.
-
Setup: Dissolve 4-aminothiophenol (10 mmol) in Methanol (15 mL) .
-
Catalyst: Add Triethylamine (0.5 mmol, 5 mol%) .
-
Reaction: Add methyl acrylate (11 mmol, 1.1 eq) dropwise. Stir at ambient temperature for 3 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with water (to remove Et₃N salts), dry, and concentrate.
Workflow Selection Guide
Use the following decision tree to select the optimal methodology for your specific constraints.
Figure 2: Catalyst Selection Workflow
Caption: Decision matrix for selecting the optimal catalytic strategy based on scale and solubility.
References
-
Thia-Michael Addition Overview
-
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
-
-
Ionic Liquid Catalysis
-
Ranu, B. C., & Dey, S. S. "Efficient Michael addition of thiols... in ionic liquid." Tetrahedron, 60(19), 4183-4187. Link
-
-
Water-Mediated (Catalyst-Free)
-
Pirrung, M. C. "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 12(5), 1312-1317. Link
-
-
Chemoselectivity of Aminothiophenols
-
Crouch, R. D. "Selective monoprotection of amino-thiols." Tetrahedron, 69(11), 2383-2417. Link
-
-
PubChem Compound Summary
-
Methyl 3-(4-aminophenyl)propanoate (CID 417374). Link
-
Sources
Cross-Reactivity Profiling of Antibodies Raised Against Aminophenyl Derivatives: A Comparative Guide
Introduction: The Role of Aminophenyl Haptens in Antibody Generation
Raising high-affinity antibodies against small molecules (typically <1,000 Da) requires conjugating the target molecule—acting as a hapten—to a larger immunogenic carrier protein. Aminophenyl derivatives are highly favored in this process because the aromatic amine group provides a robust, predictable chemical handle for conjugation.
The structural design of these haptens, specifically the position of the aminophenyl group and the length of the spacer arm, directly dictates the resulting antibody's specificity. A well-designed spacer arm acts as a physical buffer, preventing the carrier protein from sterically hindering the immune system's access to the target epitope. Consequently, manipulating the aminophenyl derivative allows researchers to intentionally engineer either broad class-selectivity (high cross-reactivity across structurally related analogs) or extreme specificity (minimal cross-reactivity).
Mechanistic Grounding: Causality in Hapten Design and Cross-Reactivity
When an aminophenyl derivative is conjugated to a carrier protein (such as Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin[KLH]), the conjugation chemistry heavily influences epitope presentation. The most common method is diazotization , where the aromatic amine is converted into a diazonium salt that readily undergoes electrophilic aromatic substitution with the electron-rich tyrosine and histidine residues of the carrier protein.
The Causality of Cross-Reactivity:
-
Steric Exposure: If the spacer arm is too short, the immune system may generate antibodies against the linkage site rather than the target molecule, leading to low affinity.
-
Epitope Homology: If the exposed portion of the aminophenyl hapten shares a core ring structure with a broad class of compounds, the resulting antibody will exhibit high cross-reactivity. Conversely, if unique functional groups are exposed at the distal end of the hapten, the antibody will be highly specific to that single analyte.
Fig 1. Pathway of hapten conjugation and antibody generation using aminophenyl derivatives.
Comparative Analysis of Target Classes
Class A: Antimicrobials (Sulfonamides) - Engineering Broad Selectivity
In food safety monitoring, it is highly efficient to use a single antibody to detect an entire class of antibiotics. Researchers utilized the rationally designed hapten 4-[(4-aminophenyl) sulfonyl-amino]-2-methoxybenzoic acid (SA10-X) conjugated to BSA to raise a superior polyclonal antibody (pAb)[1].
-
Performance: This pAb successfully recognized 19 different sulfonamides with a 50% inhibition concentration (
) below 100 µg/L[1]. -
Cross-Reactivity Profile: The strategic placement of a
spacer arm allowed the antibody to achieve highly uniform affinity across sulfonamides containing both five-atom and six-atom rings, outperforming monoclonal alternatives (e.g., mAb 27G3) which suffered from severe drops in affinity when encountering six-atom ring structures[1].
Class B: Pesticides (Organophosphates) - Managing Structural Homology
Environmental monitoring requires differentiating between closely related toxic pesticides. Antibodies raised against amino-parathion (O,O-diethyl O-(p-aminophenyl) thiophosphate) conjugated to KLH demonstrated exceptional sensitivity, detecting methyl-parathion down to 0.05 µg/L[2].
-
Performance: The antibodies were highly sensitive to the target analyte but faced challenges due to the extreme structural homology of the phosphate esters.
-
Cross-Reactivity Profile: Antisera raised against methyl-parathion exhibited a 20–25% cross-reaction with parathion[3]. Conversely, parathion antisera showed a 30–40% cross-reaction with methyl-parathion[3]. This predictable cross-reactivity must be mathematically accounted for during multiplexed sample analysis.
Class C: Biomarkers (Glucuronides) - Achieving Extreme Specificity
In human exposure assessments, extreme specificity is required to avoid false positives from complex biological matrices like urine. By coupling p-aminophenyl-beta-D-thioglucuronide to thyroglobulin (and adsorbing the conjugate to gold colloids to boost immunogenicity), researchers generated highly specific pAbs[4].
-
Performance: The resulting competitive enzyme immunoassay (EIA) achieved an
of 23.0 ng/mL for phenyl-beta-D-thioglucuronide[4]. -
Cross-Reactivity Profile: The assay demonstrated 120% cross-reactivity to the hapten itself (p-aminophenyl-beta-D-thioglucuronide) but crucially exhibited less than 2% cross-reactivity to other potential urinary metabolites, validating its utility in complex matrices[4].
Quantitative Data Summary
| Target Class | Hapten Derivative | Carrier Protein | Antibody Type | Target Sensitivity ( | Key Cross-Reactivity Profile |
| Sulfonamides | SA10-X (4-[(4-aminophenyl) sulfonyl-amino]-2-methoxybenzoic acid) | BSA | Polyclonal (pAb) | Recognizes 19 SAs (both 5- and 6-atom rings) with uniform affinity. | |
| Organophosphates | Amino-parathion (O,O-diethyl O-(p-aminophenyl) thiophosphate) | KLH | Polyclonal (pAb) | LOD: 0.05 µg/L | Methyl-parathion Ab cross-reacts 20-25% with parathion. |
| Glucuronides | p-aminophenyl-beta-D-thioglucuronide | Thyroglobulin | Polyclonal (pAb) | 120% CR to hapten; <2% CR to other urinary metabolites. |
Experimental Protocols
Protocol 1: Hapten Conjugation via Diazotization (Self-Validating Workflow)
This protocol ensures the successful conversion of the aminophenyl group to a diazonium salt and its subsequent coupling to a carrier protein.
-
Activation: Dissolve 0.1 mmol of the aminophenyl derivative in 2 mL of 0.5 M HCl. Cool to 0–4°C in an ice bath.
-
Diazotization: Dropwise, add 0.12 mmol of cold sodium nitrite (
) solution. Stir for 30 minutes in the dark. Self-Validation Step: Test the solution with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. -
Coupling: Dissolve 20 mg of the carrier protein (e.g., BSA) in 5 mL of 0.2 M borate buffer (pH 9.0). Slowly add the diazonium salt solution to the protein solution while maintaining the pH between 8.5 and 9.0 using 1 M NaOH.
-
Incubation & Purification: Stir the mixture overnight at 4°C. Purify the immunogenic conjugate via dialysis against PBS (pH 7.4) for 48 hours, changing the buffer every 12 hours to remove unreacted hapten.
Protocol 2: Competitive ELISA for Cross-Reactivity Determination
To objectively compare the affinity of the raised antibodies against various structural analogs, a self-validating competitive ELISA is employed.
-
Coating: Coat microtiter plates with 100 µL/well of the coating antigen (hapten conjugated to a different carrier, e.g., Ovalbumin, to avoid carrier-specific binding). Incubate overnight at 4°C.
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C.
-
Competition: Add 50 µL of the standardized antibody solution and 50 µL of serial dilutions of the target analyte or structural analogs (competitors). Self-Validation Step: Include a zero-competitor control (
) and a blank (no antibody) to establish maximum binding and background noise, respectively. -
Detection: Incubate for 1 hour at 37°C. Wash 5x. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x. Add 100 µL/well of TMB substrate and stop the reaction after 15 minutes with 50 µL of 2 M
. -
Data Analysis: Measure absorbance at 450 nm. Calculate relative binding (
). Determine the (concentration at 50% inhibition) for the target and each analog. Calculate Cross-Reactivity (CR) using the formula: .
Fig 2. Workflow of competitive ELISA for determining antibody cross-reactivity profiles.
References
- Li, C., Luo, X., Li, Y., Yang, H., & Wang, Z. (2019). "A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity." Molecules.
- Staimer, N., Gee, S. J., & Hammock, B. D. (2001). "Development of a sensitive enzyme immunoassay for the detection of phenyl-beta-D-thioglucuronide in human urine." Fresenius J Anal Chem.
- Skerritt, J. H., Guihot, S. L., Asha, M. B., & Rani, B. E. A. (2003). "Sensitive Immunoassays for Methyl-Parathion and Parathion and Their Application to Residues in Foodstuffs." Food and Agricultural Immunology.
Sources
Safety Operating Guide
Personal protective equipment for handling methyl 3-[(4-aminophenyl)sulfanyl]propanoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validating system of risk mitigation. When handling complex, multi-functional molecules like methyl 3-[(4-aminophenyl)sulfanyl]propanoate , we must deconstruct the molecule’s structural liabilities to engineer our safety protocols.
This compound contains three distinct functional groups that dictate its hazard profile:
-
Aniline Moiety (4-aminophenyl): Highly lipophilic, presenting a severe risk of percutaneous (skin) absorption. Systemic absorption leads to hepatic metabolism and subsequent methemoglobinemia[1].
-
Thioether Linkage (sulfanyl): Contributes to the molecule's volatility, malodor, and potential for acute ocular and respiratory irritation[2].
-
Ester Group (methyl propanoate): Acts as a mild irritant and can hydrolyze under extreme pH conditions.
Standard laboratory safety protocols are insufficient for primary aromatic amines (PAAs). The following guide provides the causality behind our operational choices, ensuring that every handling step validates the safety of the researcher.
Part 1: Biochemical Hazard Mechanism
To understand the necessity of our stringent Personal Protective Equipment (PPE) matrix, we must first understand the mechanism of toxicity. Standard nitrile gloves provide a false sense of security; lipophilic aniline derivatives permeate thin nitrile barriers rapidly[3]. Once absorbed through the skin or inhaled, the aniline moiety undergoes N-hydroxylation via hepatic cytochrome P450 enzymes. The resulting arylhydroxylamine metabolites co-oxidize the Fe2+ in hemoglobin to Fe3+, creating methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to hypoxia and cyanosis[4].
Diagram 1: Mechanism of aniline-induced methemoglobinemia via CYP450 N-hydroxylation.
Part 2: Quantitative PPE & Safety Thresholds
Every piece of PPE chosen for handling methyl 3-[(4-aminophenyl)sulfanyl]propanoate is a direct countermeasure to the hazards outlined above.
Table 1: Required Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Material/Standard | Scientific Rationale |
| Hands (Inner) | 4-8 mil Nitrile | Provides baseline dexterity and immediate visual splash indication. |
| Hands (Outer) | Butyl Rubber or Neoprene | High resistance to permeation by lipophilic aromatic amines[3]. |
| Body | Tyvek® Suit or Fluid-resistant Coat | Prevents percutaneous absorption; standard cotton coats absorb and hold the chemical against the skin. |
| Eyes/Face | ANSI Z87.1 Splash Goggles + Shield | Thioether vapors and liquid splashes can cause severe ocular irritation and systemic absorption[2]. |
| Respiratory | Fume Hood or NIOSH OV/P100 | Captures malodorous thioether volatiles and prevents inhalation of aniline aerosols[2]. |
Table 2: Quantitative Operational Safety Thresholds
| Parameter | Threshold / Limit | Causality & Operational Impact |
| Fume Hood Face Velocity | ≥ 100 fpm (0.5 m/s) | Minimum airflow required to capture dense thioether vapors and prevent user inhalation. |
| Methemoglobin Toxicity | > 15% (Clinical symptoms) | Symptoms (cyanosis) appear at 15%; >50% is lethal. Substituents on the aniline ring influence the rate of this formation[5]. |
| Spill Quenching pH | pH < 3.0 | Acidic environments protonate the aniline (-NH2 to -NH3+), drastically reducing volatility and skin permeability. |
Part 3: Step-by-Step Operational Methodologies
The following protocols are designed as self-validating systems. By incorporating verification steps (e.g., pH quenching, visual swabbing), we eliminate the guesswork from chemical handling.
Protocol A: Closed-System Weighing and Transfer
Aniline derivatives can form friction-sensitive intermediates and react violently with common oxidizers[1]. Mechanical agitation must be minimized.
-
System Verification: Verify the chemical fume hood is operational with a face velocity of at least 100 fpm. Line the working surface with chemical-absorbent, impermeable-backed bench paper.
-
Tare and Seal: Place the receiving vessel (e.g., a pre-weighed amber glass vial) on the analytical balance inside the hood. Amber glass is preferred as anilines can be sensitive to light degradation.
-
Static-Free Transfer: Using a static-free, non-metallic spatula (e.g., PTFE-coated), transfer the methyl 3-[(4-aminophenyl)sulfanyl]propanoate. Causality: Avoid aggressive scraping with metal tools to prevent the ignition of potentially sensitive trace intermediates[1].
-
Tool Decontamination: Immediately place the used spatula into a quenching bath (1M HCl). This protonates the amine, rendering it water-soluble and non-volatile.
-
Secondary Containment: Cap the receiving vessel tightly and wipe the exterior with a solvent-dampened wipe before removing it from the fume hood.
Protocol B: Spill Decontamination and Quenching
-
Evacuation & Isolation: If a spill occurs outside the hood, evacuate the immediate area. Don a NIOSH-approved respirator with Organic Vapor (OV) cartridges before re-entering.
-
Inert Containment: Surround the spill with an inert absorbent like diatomaceous earth. Causality: Do not use combustible materials like sawdust, as aniline derivatives can undergo exothermic reactions with certain oxidizers[1].
-
Chemical Quenching: Neutralize the residue. Apply a dilute acidic wash (e.g., 1M HCl) to protonate the aniline moiety, followed by a 10% bleach solution to mitigate the thioether odor.
-
Verification Swab: After scooping the absorbed matrix into a hazardous waste container, swab the area. Aniline oxidation often leaves a yellowish-brown residue; continue cleaning until swabs remain pristine white.
Protocol C: Waste Segregation and Disposal
-
Strict Segregation: Never mix aniline-thioether waste with strong oxidizers (e.g., nitric acid, peroxides, perchlorates) due to the severe risk of spontaneous ignition or explosive diazonium salt formation[1].
-
Labeling: Label clearly as "Toxic/Hazardous Waste: Contains Primary Aromatic Amine and Thioether".
-
Disposal Route: Route exclusively for high-temperature incineration through a certified EPA hazardous waste contractor.
Part 4: Operational Workflow Visualization
Diagram 2: Step-by-step operational workflow for handling hazardous aniline-thioether derivatives.
References
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety (2024, 31 (1), 8-21) URL: [Link]
-
Title: 4-Nitroaniline | C6H6N2O2 | CID 7475 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
